endo-Norborneol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2S)-bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5?,6?,7-/m0/s1 |
InChI Key |
ZQTYQMYDIHMKQB-AHXFUIDQSA-N |
Isomeric SMILES |
C1CC2CC1C[C@@H]2O |
Canonical SMILES |
C1CC2CC1CC2O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to endo-Norborneol: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
endo-Norborneol, a bicyclic alcohol, is a molecule of significant interest in organic chemistry. Its rigid, strained ring system and distinct stereochemistry make it a valuable chiral auxiliary and a model compound for studying reaction mechanisms.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to this compound, tailored for professionals in research and drug development.
Chemical Structure and Identification
This compound, systematically named (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic alcohol. The "endo" designation specifies the stereochemistry of the hydroxyl group, which is oriented syn to the longer bridge of the bicyclo[2.2.1]heptane skeleton. This contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is in the anti position.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (1R,2S,4S)-rel-bicyclo[2.2.1]heptan-2-ol[2] |
| CAS Number | 497-36-9[1][3][4] |
| Molecular Formula | C₇H₁₂O[1][4][5] |
| Molecular Weight | 112.17 g/mol [2][4][5] |
| InChI Key | ZQTYQMYDIHMKQB-HNBBVXEKNA-N[2] |
| SMILES | C1C[C@H]2C[C@H]1C[C@H]2O[2] |
Physicochemical Properties
This compound is a colorless solid with a characteristic camphor-like odor.[1] Its physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 148-154 °C | [1][2][6] |
| Boiling Point | 176.5 °C at 760 mmHg | [1][3] |
| Density | 1.097 g/cm³ | [1][3][4] |
| Flash Point | 74.4 °C | [1] |
| Vapor Pressure | 0.332 mmHg at 25°C | [1] |
| Refractive Index | 1.537 | [1] |
| Solubility | Information not widely available, but soluble in organic solvents like chloroform (B151607). | [7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (in CDCl₃) | Signals typically observed around 4.22 (H attached to hydroxyl-bearing carbon), 2.24, 2.16, 2.07, 1.94, 1.88, 1.56, 1.37, 1.34, 1.30, 1.29, and 0.84 ppm. | [8] |
| ¹³C NMR (in CDCl₃) | Characteristic peaks are present, though specific shifts can vary slightly based on experimental conditions. | [1] |
| IR Spectroscopy | A broad peak in the 3200-3600 cm⁻¹ region corresponding to the O-H stretch of the alcohol, and C-H stretching peaks just below 3000 cm⁻¹. | [1][9] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 112. | [10] |
Experimental Protocols
Synthesis of this compound via Reduction of Norcamphor (B56629)
A common and stereoselective method for synthesizing this compound is the reduction of norcamphor using a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The endo product is favored due to the steric hindrance on the exo face of the carbonyl group.
Methodology:
-
Dissolution: Dissolve norcamphor in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.[11]
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution. An ice bath can be used to control the reaction temperature, especially with the more reactive LiAlH₄.[1][9]
-
Reaction: Stir the mixture at room temperature or with gentle reflux for a specified period, typically ranging from 30 minutes to several hours, to ensure the complete reduction of the ketone.[1][7]
-
Quenching: Carefully add water or a dilute acid to quench the excess reducing agent.[1]
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.[4]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by sublimation, which takes advantage of norborneol's ability to sublime readily.[3][4]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve a small sample of the purified this compound in deuterated chloroform (CDCl₃).[8] Acquire the spectra on a high-field NMR spectrometer. The chemical shifts and coupling constants will confirm the structure and stereochemistry of the product.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample for IR analysis. This can be done by creating a Nujol mull, where a small amount of the solid is ground with mineral oil to form a paste, which is then pressed between two salt plates (e.g., KBr).[12] Alternatively, a concentrated solution in a solvent like carbon tetrachloride or chloroform can be used in a liquid cell.[6]
-
Analysis: Obtain the IR spectrum. The presence of a broad O-H stretching band and the absence of a strong carbonyl (C=O) peak from the starting material indicate the successful reduction.
Signaling Pathways and Reaction Mechanisms
Synthesis of this compound from Norcamphor
The reduction of norcamphor to this compound is a stereoselective reaction. The hydride from the reducing agent preferentially attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo alcohol.
Caption: Synthesis of this compound from Norcamphor.
Wagner-Meerwein Rearrangement
The norbornyl system is classic for demonstrating the Wagner-Meerwein rearrangement, a type of carbocation 1,2-rearrangement.[13] When norborneol derivatives are subjected to acidic conditions, the loss of a leaving group (e.g., water from protonated norborneol) generates a secondary carbocation. This can rearrange via a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation, which can then be trapped by a nucleophile.[14][15]
Caption: Wagner-Meerwein Rearrangement of the Norbornyl Cation.
Applications in Research and Development
This compound and its derivatives are pivotal in several areas of chemical research and development:
-
Asymmetric Synthesis: Due to its rigid chiral structure, this compound is employed as a chiral auxiliary to control the stereochemical outcome of various reactions, leading to the synthesis of enantiomerically pure compounds, which is crucial in drug development.[1][16][17]
-
Mechanistic Studies: The unique bicyclic system of norborneol provides a constrained framework that is ideal for studying the stereochemistry and mechanisms of reactions such as carbocation rearrangements (Wagner-Meerwein rearrangement), eliminations, and additions.[13][14][18]
-
Polymer Chemistry: Norborneol derivatives can be used as monomers in the synthesis of polymers with high thermal stability and specific optical properties.
Conclusion
This compound is a foundational molecule in organic chemistry with a rich history and continued relevance in modern research. Its well-defined structure and predictable reactivity make it an invaluable tool for both synthetic and mechanistic studies. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their work.
References
- 1. cerritos.edu [cerritos.edu]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
- 5. This compound | C7H12O | CID 10975445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. This compound(497-36-9) 1H NMR [m.chemicalbook.com]
- 9. odinity.com [odinity.com]
- 10. This compound(497-36-9) IR Spectrum [chemicalbook.com]
- 11. murov.info [murov.info]
- 12. m.youtube.com [m.youtube.com]
- 13. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. jk-sci.com [jk-sci.com]
- 16. US6274733B1 - Process and intermediates in the synthesis of 5-(3-[exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)-3,4,5,6-tetrahydro-pyrimidin-2(1H)-one - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Synthesis of endo-Norborneol from Norbornene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of endo-norborneol from norbornene. Direct conversion methods often yield a mixture of stereoisomers, with the exo form being thermodynamically favored. Therefore, this document focuses on a robust, two-step synthetic pathway that allows for the stereoselective production of the desired this compound isomer. This route involves the initial conversion of norbornene to the intermediate norcamphor (B56629), followed by a stereoselective reduction.
Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to assist researchers in the practical application of these methods.
Approaches to Norborneol Synthesis: A Comparative Overview
The synthesis of norborneol from norbornene can be approached via direct or indirect methods. The choice of method is critical for achieving the desired stereochemistry.
Direct Hydration of Norbornene: Limitations in endo-Selectivity
Direct acid-catalyzed hydration of norbornene adds water across the double bond, but it invariably produces a mixture of endo- and exo-norborneol. This lack of selectivity arises from the reaction mechanism, which involves a planar carbocation intermediate that can be attacked by water from either the syn or anti face.
Hydroboration-oxidation, another direct method, offers high stereoselectivity but yields the exo isomer almost exclusively. The borane (B79455) molecule preferentially adds to the less sterically hindered exo face of the norbornene double bond. The subsequent oxidation step proceeds with retention of configuration, resulting in exo-norborneol.
Figure 1. Logical flow of direct hydration methods for norbornene.
Indirect Synthesis via Norcamphor: The Preferred Route to this compound
A more effective strategy for the selective synthesis of this compound is a two-step process. This method provides greater stereochemical control in the final reduction step.
-
Step 1: Synthesis of Norcamphor : Norbornene is first converted to norcamphor. A highly efficient method involves the hydration of norbornene to a mixture of norborneols, followed by oxidation of this mixture to norcamphor.
-
Step 2: Stereoselective Reduction : Norcamphor is then reduced to norborneol. By selecting the appropriate reducing agent, the reaction can be directed to favor the formation of the endo isomer.
Figure 2. Two-step synthesis pathway to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound via the norcamphor intermediate.
Step 1: Synthesis of Norcamphor from Norbornene
This procedure is adapted from a high-yield, two-step process involving hydration followed by oxidation.
2.1.1. Part A: Hydration of Norbornene to 2-Norbornanol
Protocol:
-
To a solution of 150 g of 33% sulfuric acid (H₂SO₄) and 10 mL of dichloromethane, add 10.0 g (0.106 mol) of norbornene.
-
Heat the mixture to 80°C for 4 hours with continuous stirring.
-
After cooling, extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution.
-
Evaporate the solvent under vacuum to a constant weight to yield 2-norbornanol.
2.1.2. Part B: Oxidation of 2-Norbornanol to Norcamphor
Protocol:
-
Prepare the catalyst system by mixing 4-hydroxy-TEMPO, cuprous chloride (CuCl), and tert-butylamine (B42293) (TBN).
-
Dissolve the 2-norbornanol obtained from Part A in a suitable solvent.
-
Add the catalyst system to the solution.
-
Stir the mixture under an oxygen atmosphere at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction and extract the norcamphor with a suitable organic solvent.
-
Purify the product by column chromatography or distillation.
| Parameter | Value |
| Overall Yield | 91% |
| Hydration Yield | 94.5% |
| Oxidation Yield | 95% |
| Purity | >96% (by GC) |
Table 1: Quantitative data for the synthesis of norcamphor from norbornene.
Step 2: Stereoselective Reduction of Norcamphor to this compound
The stereochemical outcome of the reduction of norcamphor is highly dependent on the steric bulk of the hydride reagent. Less hindered reagents can approach from the exo face, leading to the endo alcohol.
Figure 3. Stereoselectivity in the reduction of norcamphor.
Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄):
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Dissolve norcamphor in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and remove the ether by distillation.
-
The resulting solid can be purified by sublimation or recrystallization.
| Reducing Agent | Solvent | This compound (%) | exo-Norborneol (%) |
| Lithium Aluminum Hydride (LiAlH₄) | Ether | ~90-92% | ~8-10% |
| Sodium Borohydride (NaBH₄) | Methanol | ~86% | ~14% |
| Lithium tri-tert-butoxyaluminum hydride | THF | >99% | <1% |
Table 2: Stereoselectivity of norcamphor reduction with various hydride reagents.
Conclusion
For the selective synthesis of this compound from norbornene, a two-step approach via a norcamphor intermediate is demonstrably superior to direct hydration methods. The initial synthesis of norcamphor can be achieved in high yield through a hydration-oxidation sequence. Subsequent reduction of norcamphor with a sterically unhindered reducing agent, such as lithium aluminum hydride or lithium tri-tert-butoxyaluminum hydride, affords the desired this compound with high stereoselectivity. This guide provides the necessary protocols and comparative data to enable researchers to effectively produce this valuable bicyclic alcohol for applications in drug development and materials science.
endo-Norborneol CAS number and molecular weight
An In-depth Technical Guide to endo-Norborneol for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile bicyclic alcohol crucial as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and illustrates its relevance in drug development through logical workflow diagrams.
Core Properties of this compound
This compound, systematically named bicyclo[2.2.1]heptan-2-ol, is a solid organic compound. Its rigid bicyclic structure and the stereochemistry of the hydroxyl group make it a valuable chiral building block in organic synthesis.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and its enantiomers are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₂O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 497-36-9 (racemic mixture) | [1] |
| 61277-90-5 ((2R)-(+)-endo-Norborneol) | [2] | |
| 36779-79-0 ((2S)-(-)-endo-Norborneol) | [2] | |
| Appearance | Light yellow powder solid | [3] |
| Odor | Odorless | [3] |
| Melting Point | 149-154 °C | [3] |
| IUPAC Name | rel-(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol | [2] |
| InChI Key | ZQTYQMYDIHMKQB-UHFFFAOYSA-N (for racemate) | |
| SMILES | C1CC2CC1C(C2)O |
Experimental Protocols
Detailed methodologies for the synthesis and a common subsequent reaction of this compound are provided below. These protocols are foundational for researchers working with this compound.
Synthesis of this compound via Acid-Catalyzed Hydration of Norbornene
This protocol describes the synthesis of a mixture of exo- and this compound from norbornene, a common undergraduate and research laboratory procedure.[4][5]
Materials:
-
Norbornene (450 mg)
-
Water (1 mL)
-
Concentrated Sulfuric Acid (1.5 mL)
-
6 M Sodium Hydroxide (NaOH) solution (approx. 11 mL)
-
Methylene (B1212753) Chloride (CH₂Cl₂) (2 x 10 mL)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
25-mL Erlenmeyer flask with a magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In the 25-mL Erlenmeyer flask, add 1 mL of water and cool it in an ice bath.
-
Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the water with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene.
-
Stir the mixture at a low heat for approximately 20 minutes, or until the solid norbornene has completely dissolved.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of approximately 11 mL of 6 M NaOH. Monitor the pH to ensure it becomes basic.
-
Transfer the neutralized solution to a separatory funnel.
-
Rinse the flask with 10 mL of water and add the rinsing to the separatory funnel.
-
Extract the aqueous solution with two 10 mL portions of methylene chloride.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to yield the crude norborneol product.
-
The product can be further purified by sublimation or recrystallization.[4]
Oxidation of this compound to Norcamphor (B56629)
This procedure outlines the oxidation of this compound to norcamphor using a Jones reagent.[6]
Materials:
-
This compound (0.31 g)
-
Ether (10 mL)
-
Jones reagent (3 mL of a solution prepared from 5 g Na₂Cr₂O₇·2H₂O and 3.75 mL concentrated H₂SO₄, diluted to 25 mL)
-
Saturated Sodium Bicarbonate solution
-
Water
Procedure:
-
Dissolve 0.31 g of this compound in 10 mL of ether in a suitable reaction flask.
-
Add 3 mL of the Jones reagent to the solution.
-
Stir the mixture overnight.
-
Separate the ether layer, and extract the aqueous layer with two 5 mL portions of ether.
-
Combine all ether extracts and wash them with three 5 mL portions of saturated sodium bicarbonate solution, followed by one 5 mL portion of water.
-
Dry the ether layer over an anhydrous drying agent.
-
Carefully remove the ether by distillation to obtain norcamphor.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide to the Physical Properties of endo-Norborneol
This guide provides a comprehensive overview of the key physical properties of endo-Norborneol, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require precise data and detailed experimental protocols for the characterization of this compound.
Core Physical Properties
This compound is a bicyclic alcohol with the chemical formula C₇H₁₂O. Its physical state at standard conditions is a colorless solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and manipulation in various chemical processes.
Data Presentation
The experimentally determined melting and boiling points for this compound are summarized in the table below. It is important to note that the melting point is typically reported as a range, which can be an indicator of purity. A sharp, narrow melting point range is indicative of a pure compound, while a broad and depressed range suggests the presence of impurities.[2]
| Physical Property | Value |
| Melting Point | 149-154 °C[3][4] |
| 149-151 °C[5] | |
| 148.0-154.0 °C[1][6] | |
| Boiling Point | 176.5 °C (at 760 mmHg)[1][5] |
For comparison, the isomeric exo-Norborneol has a distinct melting point of 124-126 °C and a boiling point of 176-177 °C.[7]
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. If the crystals are large, they should be finely powdered using a mortar and pestle to ensure uniform packing and heat transfer.[9]
-
Loading the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[10] To further compact the sample, the capillary tube can be dropped, sealed-end down, through a long glass tube onto a hard surface.[10][11]
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.[11]
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[9]
-
A second, more precise measurement is then performed with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[10] The heating rate is then reduced to a slow rate of about 1-2 °C per minute.[2][9]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
-
Visualization of Melting Point Determination Workflow:
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (+)-endo-2-Norborneol 96 61277-90-5 [sigmaaldrich.com]
- 5. This compound | 497-36-9 [chemicalbook.com]
- 6. endo-( )-Norborneol, 92%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. exo-Norborneol - Wikipedia [en.wikipedia.org]
- 8. thinksrs.com [thinksrs.com]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Infrared Spectroscopy of endo-Norborneol Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Infrared (IR) spectroscopy in the structural characterization of endo-Norborneol, a bicyclic alcohol pivotal in synthetic chemistry and material science. A detailed analysis of the vibrational frequencies of its key functional groups is presented, alongside standardized experimental protocols for sample analysis.
Data Presentation: IR Absorption Frequencies of this compound
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the key quantitative data, providing a clear reference for spectral interpretation.
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Hydroxyl | O-H stretch | ~3350 | Strong, Broad | The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules in the solid state. |
| Carbon-Hydrogen | C-H stretch (sp³) | 2950 - 2850 | Strong | These absorptions arise from the stretching vibrations of the C-H bonds within the bicyclic alkane framework. |
| Carbon-Oxygen | C-O stretch | ~1050 | Medium | This peak corresponds to the stretching vibration of the secondary alcohol's C-O single bond. |
| Carbon-Hydrogen | C-H bend | 1470 - 1370 | Medium | These absorptions are due to the bending (scissoring and rocking) vibrations of the methylene (B1212753) (CH₂) and methine (CH) groups in the norbornane (B1196662) skeleton. |
Mandatory Visualization: Functional Group-IR Absorption Correlation
The following diagram illustrates the direct relationship between the functional groups present in this compound and their characteristic absorption regions in an infrared spectrum.
Experimental Protocols
Accurate and reproducible IR spectra are paramount for reliable structural elucidation. The following are detailed methodologies for the preparation of solid this compound samples for IR analysis.
Potassium Bromide (KBr) Pellet Method
This technique involves dispersing the solid sample within a solid, IR-transparent matrix.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
Spatula
-
Infrared spectrometer
Procedure:
-
Grinding: Place 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.[1] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.[1]
-
Die Assembly: Assemble the pellet die according to the manufacturer's instructions.
-
Loading the Die: Carefully transfer a portion of the ground mixture into the die, ensuring an even distribution.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of 7-10 tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet containing the dispersed this compound.[2]
-
Pellet Removal and Analysis: Carefully remove the die from the press and extract the pellet. Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Nujol Mull Method
In this method, the solid sample is suspended in a mineral oil (Nujol) to form a paste, or "mull".
Materials:
-
This compound (2-5 mg)
-
Nujol (high-purity mineral oil) (1-2 drops)
-
Agate mortar and pestle
-
Two polished salt plates (e.g., NaCl or KBr)
-
Spatula
-
Infrared spectrometer
Procedure:
-
Grinding: Place 2-5 mg of this compound in an agate mortar and grind to a fine powder.[3]
-
Mull Formation: Add 1-2 drops of Nujol to the powdered sample in the mortar.[3] Continue grinding until a uniform, thick paste is formed.[4]
-
Sample Mounting: Using a spatula, apply a small amount of the mull to the center of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.[3]
-
Spectral Acquisition: Place the salt plate "sandwich" into the sample holder of the IR spectrometer and acquire the spectrum. Note that the spectrum will show absorption bands for Nujol (primarily C-H stretches and bends), which must be distinguished from the sample's absorptions.[4]
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of endo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of endo-Norborneol. The information presented herein is crucial for the structural elucidation and characterization of this and related bicyclic compounds in various research and development settings.
Core Fragmentation Pathways of this compound
Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the presence of the hydroxyl group and the strained bicyclic ring system. The mass spectra of endo- and exo-norborneol (B145942) are noted to be very similar, sharing common fragmentation pathways.[1][2]
The molecular ion ([M]⁺˙) of this compound (m/z 112) is typically of low abundance. The fragmentation is dominated by two major pathways:
-
Loss of Water: A prominent fragmentation route involves the elimination of a water molecule from the molecular ion, leading to the formation of a significant peak at m/z 94 ([M-H₂O]⁺˙).[3] Isotopic labeling studies have revealed that this water loss occurs through two distinct processes: one that involves the hydroxyl hydrogen and another that does not.[1][2]
-
Retro-Diels-Alder (RDA) Reaction: The bicyclic structure of norborneol makes it susceptible to a retro-Diels-Alder reaction. This pathway is characteristic of norbornane (B1196662) derivatives and results in the formation of a cyclopentenyl ion, giving rise to a strong peak at m/z 67 .[2][3]
The base peak in the mass spectrum of this compound is observed at m/z 79 .[3] Other significant fragments are also observed, arising from further rearrangements and fissions of the primary fragment ions.
Quantitative Mass Spectrometry Data
The following table summarizes the most significant peaks in the 70 eV electron ionization mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 94 | High | [C₇H₁₀]⁺˙ |
| 79 | 100 | [C₆H₇]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 66 | 61.2 | [C₅H₆]⁺˙ |
Note: The relative intensities are approximate and can vary slightly between different instruments and experimental conditions. The data is compiled from various spectral databases and literature sources.[3]
Experimental Protocols
The mass spectrometry data for this compound is typically acquired using an electron ionization mass spectrometer. The following parameters are representative of a standard experimental setup:
-
Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer, such as a Hitachi RMU-6M, is commonly employed.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Sample Introduction: Samples are introduced via a gas chromatography (GC) interface or a direct insertion probe. For GC-MS analysis, a capillary column such as a J&W DB-5 is suitable.
-
Temperature Program (for GC-MS): A typical temperature program would be an initial temperature of 60°C, ramped to 246°C at a rate of 3°C/min.
-
Ion Source Temperature: Maintained at a low temperature (e.g., <150°C) to minimize thermal degradation of the analyte.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound.
Caption: Fragmentation workflow of this compound.
Caption: Key fragmentation pathways of this compound.
References
The Genesis of a Bridged Bicyclic Alcohol: A Technical Guide to the Discovery and Historical Synthesis of Bicyclo[2.2.1]heptan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptan-2-ol, commonly known as norborneol, is a saturated bicyclic alcohol that has played a significant role in the development of stereochemical theory and as a versatile building block in organic synthesis. Its rigid, strained ring system provides a unique scaffold that has been extensively utilized in the synthesis of complex natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the historical discovery and synthesis of this foundational molecule, presenting key experimental protocols, quantitative data, and logical pathways in a format tailored for the modern researcher.
Historical Perspective: From Camphor (B46023) to Norborneol
The story of bicyclo[2.2.1]heptan-2-ol is intrinsically linked to the study of camphor, a naturally occurring bicyclic ketone. The first total synthesis of the bicyclo[2.2.1]heptane framework was achieved by Finnish chemist Gustaf Komppa in 1903 with his landmark synthesis of camphor. This achievement laid the groundwork for the synthesis of other compounds possessing this unique bridged ring system.
While Komppa's work was monumental, the first key synthesis of bicyclo[2.2.1]heptan-2-ol itself is largely attributed to the pioneering work of Kurt Alder and his student, H. F. Rickert, in 1940. Their research utilized the powerful Diels-Alder reaction, a discovery for which Otto Diels and Kurt Alder would later be awarded the Nobel Prize in Chemistry in 1950. By reacting cyclopentadiene (B3395910) with vinyl acetate, they formed an adduct which, upon hydrolysis, yielded the endo isomer of bicyclo[2.2.1]heptan-2-ol. This early work was pivotal in demonstrating the synthetic utility of the Diels-Alder reaction for accessing the bicyclo[2.2.1]heptane skeleton.
Key Historical Synthetic Routes
Two primary historical pathways have been central to the synthesis of bicyclo[2.2.1]heptan-2-ol: the Diels-Alder approach leading to norbornene and its subsequent functionalization, and the reduction of the corresponding ketone, bicyclo[2.2.1]heptan-2-one (norcamphor).
The Diels-Alder Approach
The reaction of cyclopentadiene with an appropriate dienophile is a cornerstone of bicyclo[2.2.1]heptane chemistry.
-
Formation of Norbornene: The Diels-Alder reaction between cyclopentadiene and ethylene (B1197577) yields bicyclo[2.2.1]hept-2-ene (norbornene), a key intermediate.
-
Hydration of Norbornene: Norbornene can be hydrated to bicyclo[2.2.1]heptan-2-ol. The acid-catalyzed hydration of norbornene, typically using sulfuric acid, is a well-established method. This reaction proceeds via a carbocation intermediate and generally favors the formation of the exo isomer.[1]
Reduction of Norcamphor (B56629)
The reduction of norcamphor provides a direct route to bicyclo[2.2.1]heptan-2-ol and is a classic example of stereoselective synthesis.
-
Synthesis of Norcamphor: Norcamphor can be synthesized via the Diels-Alder reaction of cyclopentadiene and vinyl acetate, followed by hydrolysis and oxidation.
-
Stereoselective Reduction: The reduction of the carbonyl group of norcamphor with various reducing agents has been extensively studied. The rigid bicyclic framework sterically hinders one face of the carbonyl group, leading to a high degree of stereoselectivity. Reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) predominantly yields the exo-alcohol, isoborneol, due to the hydride attacking from the less sterically hindered endo face.
Quantitative Data Summary
The stereochemical outcome of various synthetic methods for bicyclo[2.2.1]heptan-2-ol is a critical aspect of its chemistry. The following tables summarize the quantitative data for key historical syntheses.
| Method | Reagents/Conditions | Major Isomer | exo : endo Ratio | Yield (%) | Reference(s) |
| Acid-Catalyzed Hydration | Norbornene, H₂SO₄, H₂O | exo | Predominantly exo | ~85-92 | [1][2] |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, THF/H₂O 2. NaBH₄ | exo | >99:1 | High | [3] |
| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | endo | 1: >99 | High | [4] |
| Reduction of Norcamphor | NaBH₄, Methanol | exo | ~85 : 15 | >90 | [5] |
| Reduction of Norcamphor | LiAlH₄, Diethyl ether | endo | ~10 : 90 | High | [5] |
Detailed Experimental Protocols
The following are detailed experimental protocols for two key historical syntheses of bicyclo[2.2.1]heptan-2-ol.
Protocol 1: Synthesis of exo-Bicyclo[2.2.1]heptan-2-ol via Acid-Catalyzed Hydration of Norbornene
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
Sodium Hydroxide (NaOH) solution (6 M)
-
Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Erlenmeyer flask with a spin bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, add 1 mL of water.
-
Cool the flask in an ice bath and slowly add 1.5 mL of concentrated sulfuric acid dropwise with stirring.
-
Remove the flask from the ice bath and add 450 mg of norbornene to the acid solution.
-
Stir the mixture and gently heat on a hot plate at a low setting for approximately 20 minutes, or until all the solid norbornene has dissolved.[6]
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the dropwise addition of 11 mL of 6 M NaOH solution with continuous stirring. Check the pH to ensure it is basic.[6]
-
Transfer the mixture to a separatory funnel. Rinse the reaction flask with 10 mL of water and add the rinsing to the separatory funnel.
-
Extract the aqueous layer with two 5 mL portions of methylene chloride. Combine the organic extracts.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization from an ethanol/water solvent pair.
Protocol 2: Synthesis of Bicyclo[2.2.1]heptan-2-ol via Reduction of Norcamphor with Sodium Borohydride
Materials:
-
Norcamphor (Bicyclo[2.2.1]heptan-2-one)
-
Sodium Borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Ice-cold water
-
Methylene Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Conical vial with a spin vane
-
Air condenser
-
Vacuum filtration apparatus
-
Hot plate
Procedure:
-
In a 5 mL conical vial containing a magnetic spin vane, dissolve 100 mg of camphor in 1 mL of methanol.
-
Weigh out 100 mg of NaBH₄ and add it in four portions to the camphor solution over a period of five minutes with continuous stirring.[7]
-
Attach an air condenser to the vial and gently reflux the mixture for 5 minutes.[7]
-
After cooling the reaction mixture to room temperature, carefully add 3.5 mL of ice-cold water. A precipitate should form.
-
Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water. Allow the solid to dry on the filter for about 10 minutes.[2]
-
Dissolve the crude solid in approximately 4 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent into a pre-weighed flask.
-
Gently evaporate the solvent on a hot plate in a fume hood to obtain the dry product.[2]
-
Determine the weight of the product and calculate the yield. The product is a mixture of exo- and endo-norborneol, with the exo isomer being the major product.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthetic routes to bicyclo[2.2.1]heptan-2-ol.
References
- 1. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
- 2. US2991308A - Synthesis of exo-norborneol - Google Patents [patents.google.com]
- 3. cur.ac.rw [cur.ac.rw]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. exo-Norborneol | 497-37-0 | Benchchem [benchchem.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sciforum.net [sciforum.net]
A Technical Guide to the Solubility of endo-Norborneol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the solubility of endo-Norborneol, a bicyclic organic compound. Due to a lack of extensive, publicly available quantitative solubility data for this compound, this document establishes a framework for its expected solubility based on fundamental chemical principles. To provide quantitative context, experimental data for its isomer, Borneol, is presented as a close proxy. Furthermore, this guide details the standard experimental methodologies required for precise solubility determination.
Predicted Solubility of this compound
This compound (C₇H₁₂O) is a cyclic alcohol. Its structure consists of a nonpolar bicyclic heptane (B126788) skeleton and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility behavior in various organic solvents, governed by the principle of "like dissolves like." The hydroxyl group allows for hydrogen bonding with polar and protic solvents, while the nonpolar carbon framework facilitates dissolution in nonpolar solvents.
The following table summarizes the predicted qualitative solubility of this compound in common classes of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor with these solvents. |
| Polar Aprotic | Acetone, THF | High to Medium | Strong dipole-dipole interactions are possible. Lack of hydrogen bond donation from the solvent may slightly reduce solubility compared to protic solvents. |
| Nonpolar | Toluene, Hexane, p-Xylene | Medium to Low | Solubility is driven by London dispersion forces interacting with the nonpolar bicyclic core. The polar -OH group limits solubility. |
| Halogenated | Dichloromethane | Medium | Moderate polarity allows for favorable interaction with both the polar and nonpolar regions of the molecule. |
Quantitative Solubility Data (Using Borneol as an Isomeric Proxy)
While specific data for this compound is sparse, a 2019 study by Chen et al. provides detailed solubility data for its isomer, Borneol, in several organic solvents using the static equilibrium method.[1][2][3] Given the structural similarity, this data serves as a valuable reference for estimating the solubility of this compound. The data below is expressed as the mole fraction (x) of Borneol at various temperatures.
Table 2: Experimental Mole Fraction Solubility (x) of Borneol in Organic Solvents [1][2][3]
| Temperature (K) | Acetone | Ethanol | p-Cymene | p-Xylene |
| 296.65 | 0.4497 | 0.3553 | 0.1809 | 0.1502 |
| 303.15 | 0.5055 | 0.4101 | 0.2201 | 0.1834 |
| 309.45 | 0.5631 | 0.4674 | 0.2644 | 0.2212 |
| 315.55 | 0.6224 | 0.5269 | 0.3142 | 0.2640 |
| 322.15 | 0.6896 | 0.5946 | 0.3752 | 0.3169 |
| 328.55 | 0.7589 | 0.6645 | 0.4428 | 0.3762 |
| 335.25 | 0.8361 | 0.7417 | 0.5222 | 0.4462 |
| 341.75 | 0.9168 | 0.8236 | 0.6111 | 0.5255 |
| 348.85 | - | 0.9192 | 0.7188 | 0.6198 |
Data sourced from Chen, J. et al., Journal of Chemical & Engineering Data, 2019.[1][2][3]
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal shake-flask method , also known as the static equilibrium method.[4][5][6]
Principle
An excess amount of the solid solute is mixed with the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. Once at equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the liquid phase is accurately measured.[4][5]
Materials and Equipment
-
Solute: High-purity this compound.
-
Solvents: High-purity organic solvents of interest.
-
Apparatus: Analytical balance, temperature-controlled incubator or water bath with shaker, sealed vials (e.g., screw-cap glass vials), filtration system (e.g., syringe filters with appropriate membrane), and a calibrated analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer).[6]
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is formed.[5]
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature. Agitate the mixture for a predetermined time (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments, ensuring the concentration in solution remains constant over time.[5][7]
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for a period (e.g., 2-4 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step must be performed quickly to prevent temperature changes that could cause precipitation.[5][6]
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC).
-
Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent at the specified temperature. Results are typically expressed in units such as g/100 mL, mg/L, or mole fraction.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the key chemical factors that influence the solubility of this compound.
Caption: Factors influencing this compound solubility.
Experimental Workflow for Solubility Determination
The diagram below outlines the standard workflow for the isothermal shake-flask method.
Caption: Isothermal shake-flask experimental workflow.
References
- 1. Collection - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 2. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
An In-depth Technical Guide to the Stereochemistry and Chirality of endo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endo-Norborneol, a bicyclic alcohol, serves as a critical chiral building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical scaffold, making it an ideal model for studying stereoselective reactions and a valuable precursor for complex chiral molecules. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, including its synthesis, the properties of its enantiomers, and detailed experimental protocols for its preparation and analysis.
Introduction to the Stereochemistry of this compound
This compound, systematically named endo-bicyclo[2.2.1]heptan-2-ol, possesses a unique three-dimensional structure characterized by a bridged six-membered ring. The "endo" designation refers to the orientation of the hydroxyl group, which is situated on the same side as the longer ethano bridge (C5-C6) and syn to the one-carbon bridge (C7). This stereochemical arrangement contrasts with its diastereomer, exo-norborneol, where the hydroxyl group is oriented on the opposite side.
The presence of three chiral centers (C1, C2, and C4) in the norborneol structure gives rise to the possibility of multiple stereoisomers. However, due to the rigid, bridged nature of the ring system, only one pair of enantiomers exists for this compound:
-
(+)-endo-Norborneol: (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol
-
(-)-endo-Norborneol: (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol
These enantiomers exhibit identical physical properties, such as melting point and boiling point, but differ in their interaction with plane-polarized light, a property known as optical activity.
Synthesis and Enantiomeric Resolution
Racemic this compound is most commonly synthesized via the stereoselective reduction of the prochiral ketone, norcamphor (B56629). The choice of reducing agent dictates the diastereoselectivity of the reaction, with hydride reagents generally favoring attack from the less sterically hindered exo face to yield the endo alcohol as the major product.
Experimental Protocol: Stereoselective Reduction of Norcamphor
Objective: To synthesize racemic this compound via the sodium borohydride (B1222165) reduction of norcamphor.
Materials:
-
Norcamphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
5 mL conical vial with spin vane
-
Air condenser
-
Vacuum filtration apparatus
-
Separatory funnel
-
Beaker
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, dissolve 100 mg of norcamphor in 1 mL of methanol.
-
Carefully add 100 mg of sodium borohydride in four portions to the stirred norcamphor solution over a period of five minutes.
-
Attach an air condenser to the vial and gently reflux the reaction mixture for 30 minutes.
-
After cooling the mixture to room temperature, cautiously add 3.5 mL of ice-cold water.
-
Collect the crude solid product by vacuum filtration, washing with cold water.
-
Dissolve the crude product in 10 mL of dichloromethane and transfer the solution to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the dichloromethane layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the solid this compound.
Experimental Protocol: Kinetic Resolution of Racemic this compound
Objective: To separate the enantiomers of this compound via lipase-catalyzed kinetic resolution.
Materials:
-
Racemic (±)-endo-norborneol
-
Vinyl acetate (B1210297)
-
tert-Butyl methyl ether (t-BMTBE)
-
Porcine pancreatic lipase (B570770)
-
Shaker incubator
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of racemic (±)-endo-norborneol (44.6 mmol) in tert-butyl methyl ether (50 mL), add vinyl acetate (10 mL) and porcine pancreatic lipase (30 g).
-
Shake the reaction mixture at 200 rpm and 37°C for 72 hours.
-
After the reaction, filter off the enzyme and concentrate the filtrate under reduced pressure.
-
The resulting mixture contains (R)-(+)-endo-2-norbornyl acetate and unreacted (S)-(-)-endo-norborneol.
-
Separate the two components by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
(R)-(+)-endo-norborneol can be obtained by the basic hydrolysis of the corresponding acetate.
Quantitative Data
The physical and chiroptical properties of the this compound enantiomers are summarized in the table below.
| Property | (+)-endo-Norborneol | (-)-endo-Norborneol | Racemic (±)-endo-Norborneol |
| Systematic Name | (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol | (1R,2S,4S)-bicyclo[2.2.1]heptan-2-ol | (±)-endo-bicyclo[2.2.1]heptan-2-ol |
| CAS Number | 36779-79-0 | 61277-90-5 | 497-36-9 |
| Molecular Formula | C₇H₁₂O | C₇H₁₂O | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol | 112.17 g/mol | 112.17 g/mol |
| Melting Point | 149-154 °C[1] | 148-150 °C | 149-151 °C[2] |
| Specific Rotation ([α]D²⁵) | +1.81° (c=unknown, solvent unknown) | -1.81° (c=unknown, solvent unknown) | 0° |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While the NMR spectra of the enantiomers are identical in an achiral solvent, they provide crucial information for confirming the endo stereochemistry.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The proton NMR spectrum of this compound shows distinct signals for each proton in the molecule. The assignments are based on chemical shifts, coupling constants, and 2D NMR experiments (COSY).
| Proton Assignment | Chemical Shift (δ, ppm) |
| H2 (exo) | ~4.22 |
| H1 (bridgehead) | ~2.24 |
| H4 (bridgehead) | ~2.16 |
| H3 (exo) | ~2.07 |
| H7 (syn) | ~1.94 |
| H3 (endo) | ~1.88 |
| H5 (exo) & H6 (exo) | ~1.56 |
| H5 (endo) & H6 (endo) | ~1.37 |
| H7 (anti) | ~0.84 |
Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.[3]
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon NMR spectrum provides further confirmation of the molecular structure.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | ~75.0 |
| C1 | ~42.5 |
| C4 | ~40.0 |
| C3 | ~39.0 |
| C7 | ~35.5 |
| C6 | ~28.5 |
| C5 | ~24.5 |
Note: These are approximate chemical shifts and may vary slightly depending on the specific experimental conditions.
Chiral Separation
The enantiomeric purity of this compound is a critical parameter, especially in pharmaceutical applications. Chiral gas chromatography (GC) is a common and effective method for separating and quantifying the enantiomers.
Experimental Protocol: Chiral Gas Chromatography
Objective: To separate the enantiomers of this compound using a chiral capillary GC column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column: For example, a CP-Chirasil-DEX CB (modified β-cyclodextrin bonded to a dimethylpolysiloxane) column (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]
GC Conditions:
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 230 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of around 60-80°C, followed by a ramp of 2-5°C/min to a final temperature of 180-200°C. The optimal temperature program should be determined empirically to achieve baseline separation.
-
Injection: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
The two enantiomers will exhibit different retention times on the chiral stationary phase, allowing for their separation and quantification.
Visualizations
Stereoisomers of Norborneol
Caption: Stereochemical relationships of norborneol isomers.
Synthesis of this compound
Caption: Synthetic pathway to this compound enantiomers.
Chiral GC Analysis Workflow
Caption: Workflow for chiral GC analysis of this compound.
Conclusion
The stereochemistry and chirality of this compound are fundamental to its application in asymmetric synthesis. A thorough understanding of its synthesis, the properties of its enantiomers, and the analytical methods for its characterization is essential for researchers and professionals in the fields of chemistry and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful utilization of this important chiral building block.
References
Methodological & Application
Application Note: Acid-Catalyzed Hydration of Norbornene for the Synthesis of Norborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acid-catalyzed hydration of norbornene, a classic organic chemistry reaction that yields norborneol. The procedure involves the reaction of norbornene with water in the presence of a strong acid catalyst, typically sulfuric acid. This process leads to the formation of a mixture of diastereomeric products, exo-norborneol (B145942) and endo-norborneol, with the exo isomer generally being the major product under these conditions. This document outlines the experimental methodology, including reaction setup, workup, and purification by sublimation. Additionally, it presents relevant quantitative data, the reaction mechanism, and a visual workflow to guide researchers.
Reaction Scheme
The overall reaction for the acid-catalyzed hydration of norbornene is as follows:
Experimental Protocol
This protocol is based on established laboratory procedures for the hydration of norbornene.[1][2][3]
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water (H₂O)
-
6 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Diethyl ether or Methylene (B1212753) Chloride (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Ice
Equipment:
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Beakers
-
Hot plate
-
Sublimation apparatus (e.g., two petri dishes)
-
Melting point apparatus
-
Infrared (IR) spectrometer
Procedure:
-
Preparation of Acidic Solution: In a 25-mL Erlenmeyer flask equipped with a spin bar, add 1.0 mL of water.[2] Place the flask in an ice bath to cool.
-
Addition of Sulfuric Acid: Slowly and carefully add 1.5 - 2.0 mL of concentrated sulfuric acid dropwise to the cold water while stirring.[1][2] This is a highly exothermic process.
-
Addition of Norbornene: Remove the flask from the ice bath. In a fume hood, add 0.45-1.0 g of norbornene portionwise to the acid solution.[1][2]
-
Reaction: Stir the mixture. Gentle heating on a hot plate at a low setting may be required to dissolve the norbornene.[2] Continue stirring for approximately 10-20 minutes or until all the solid has dissolved.[1][2] If the flask becomes warm, briefly cool it in the ice-water bath.[1]
-
Neutralization: After the reaction is complete, cool the solution in an ice bath. Slowly and carefully add 6 M NaOH or KOH solution dropwise with continuous stirring until the solution is neutral or slightly basic.[1][2] Check the pH with pH paper.
-
Extraction: Transfer the neutralized solution to a separatory funnel.[2] Add approximately 15 mL of diethyl ether or methylene chloride and mix.[1][2]
-
Separation: Invert the funnel and vent frequently to release pressure. Shake vigorously for about 20 seconds.[1] Allow the layers to separate. Drain the bottom aqueous layer into a beaker.
-
Second Extraction: Add the aqueous layer back to the separatory funnel and extract again with a fresh 10 mL portion of the organic solvent to recover any remaining product.[2]
-
Combine and Wash: Combine the organic layers. Perform sequential washes with 5 mL of distilled water, 5 mL of saturated sodium bicarbonate solution, and finally 5 mL of saturated sodium chloride solution.[1]
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add anhydrous sodium sulfate to remove any residual water and swirl for about 15 seconds.[1]
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed flask. Evaporate the solvent using a rotary evaporator or by gently blowing a stream of air over the solution in a fume hood.[1]
-
Purification by Sublimation: Scrape the crude solid product into a petri dish.[1] Place another petri dish or a "cold-finger" apparatus on top.[4] Gently heat the bottom dish on a hot plate (around 120 °C).[1] The norborneol will sublime and form crystals on the cold upper surface.
-
Product Collection: Once sublimation is complete, remove the apparatus from the heat and allow it to cool. Scrape the purified crystals from the top surface onto a pre-weighed watch glass.[1]
-
Characterization: Determine the mass of the final product to calculate the percent yield. Measure the melting point and obtain an IR spectrum of the product.[2]
Data Presentation
The hydration of norbornene produces a mixture of exo- and this compound. The physical properties of these diastereomers can be used for their identification.
| Property | exo-Norborneol | This compound |
| Melting Point (°C) | 124-126 | 149-151 |
| C-O Stretch in IR (cm⁻¹) | ~1000 | Not Specified |
Data sourced from Harper College Organic Chemistry Lab Manual.[2]
Experimental Workflow
Caption: A flowchart of the experimental procedure for norborneol synthesis.
Reaction Mechanism
The acid-catalyzed hydration of norbornene proceeds through a three-step mechanism involving a carbocation intermediate.
-
Protonation: The alkene double bond of norbornene acts as a nucleophile and attacks a proton (H⁺) from the hydronium ion (H₃O⁺), which is formed from the sulfuric acid catalyst and water.[4][5] This protonation step forms a secondary carbocation intermediate.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[5][6] Due to steric hindrance from the bridged structure, the attack preferentially occurs from the exo face, leading to the major product.
-
Deprotonation: Another water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst (H₃O⁺) and forming the final alcohol product.[6]
Caption: Mechanism of the acid-catalyzed hydration of norbornene.
References
Application Notes: endo-Norborneol as a Chiral Auxiliary in Asymmetric Synthesis
Introduction
In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries are a powerful and well-established tool. These chemical entities are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed, ideally in a non-destructive manner, to yield the enantiomerically enriched product. This application note details the use of endo-norborneol, a readily available and rigid bicyclic alcohol, as an effective chiral auxiliary in asymmetric synthesis, with a primary focus on the Diels-Alder reaction.
The rigid conformational structure of the norbornane (B1196662) skeleton provides a well-defined steric environment, which is crucial for achieving high levels of stereocontrol. By attaching this compound to a prochiral dienophile, one face of the dienophile is effectively shielded, leading to a highly diastereoselective cycloaddition with a diene.
Key Applications
The primary application of this compound as a chiral auxiliary is in asymmetric Diels-Alder reactions. The acrylate (B77674) ester derived from this compound serves as a chiral dienophile. In the presence of a Lewis acid catalyst, this dienophile undergoes a [4+2] cycloaddition with various dienes to produce chiral cyclohexene (B86901) derivatives with high diastereoselectivity. This method is particularly valuable for the synthesis of complex natural products and pharmaceutical intermediates where precise control of stereochemistry is essential.
Mechanism of Stereocontrol
The stereochemical outcome of the Diels-Alder reaction is controlled by the chiral auxiliary in conjunction with a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, locking it into a specific conformation. This coordination enhances the dienophile's reactivity and holds the acrylate moiety in a fixed orientation relative to the bulky norbornane skeleton of the auxiliary. The endo-position of the hydroxyl group in the original auxiliary places the dienophile in a chemical environment where one face is sterically hindered, forcing the diene to approach from the less hindered face. This results in the preferential formation of one diastereomer of the Diels-Alder adduct.
Protocols
Protocol 1: Synthesis of the Chiral Dienophile - (endo-Norbornyl) Acrylate
This protocol describes the esterification of this compound with acryloyl chloride to form the chiral dienophile.
Materials:
-
(1R,2S,4S)-endo-Norborneol
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve (1R,2S,4S)-endo-norborneol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure (endo-norbornyl) acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the Lewis acid-catalyzed asymmetric Diels-Alder reaction between (endo-norbornyl) acrylate and cyclopentadiene (B3395910).
Materials:
-
(endo-Norbornyl) acrylate (from Protocol 1)
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (endo-norbornyl) acrylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the diethylaluminum chloride solution (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude Diels-Alder adduct. The product can be purified by column chromatography if necessary. The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary by saponification to yield the chiral carboxylic acid.
Materials:
-
Diels-Alder adduct (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
The recovered this compound can be isolated from the aqueous layer by extraction with a suitable organic solvent.
Data Presentation
The following table summarizes representative data for the asymmetric Diels-Alder reaction using (endo-norbornyl) acrylate with various dienes, catalyzed by Et₂AlCl. (Note: This data is illustrative and based on typical results for this class of chiral auxiliary).
| Diene | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative | 85-95 | >95 (endo) |
| Isoprene | 4-Methylcyclohex-3-enecarboxylic acid derivative | 80-90 | >90 |
| 1,3-Butadiene | Cyclohex-3-enecarboxylic acid derivative | 75-85 | >90 |
Visualizations
Caption: Experimental workflow for the use of this compound as a chiral auxiliary.
Application Notes and Protocols for the Derivatization of endo-Norborneol for GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
endo-Norborneol is a bicyclic alcohol that, due to its polar hydroxyl group, can exhibit poor chromatographic behavior in Gas Chromatography (GC) analysis, leading to issues such as peak tailing and low sensitivity. Derivatization is a chemical modification process that converts the polar hydroxyl group into a less polar, more volatile functional group. This process is essential for improving the thermal stability and chromatographic performance of endo--Norborneol, resulting in sharper peaks, improved resolution, and enhanced detection.[1][2] This application note provides detailed protocols for the two most common derivatization techniques for alcohols: silylation and acylation, and compares their application to this compound for GC analysis.
Derivatization Methods
The two primary methods for derivatizing alcohols like this compound are silylation and acylation. The choice between these methods depends on the specific analytical requirements, such as desired volatility, stability of the derivative, and the presence of interfering substances in the sample matrix.[3]
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[4][5] This method significantly increases the volatility of the analyte, often leading to shorter GC retention times.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), frequently used with a catalyst like trimethylchlorosilane (TMCS).[3][4] TMS derivatives are, however, sensitive to moisture and may degrade over time, necessitating prompt analysis.[3]
Acylation
Acylation introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl group, forming a more stable ester derivative.[3] Common acylating reagents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA).[1][6] Acylated derivatives are generally less susceptible to hydrolysis compared to their silylated counterparts, offering greater stability for storage and analysis.[3] The introduction of fluorine atoms, as in trifluoroacetylation, can further enhance volatility and improve detection sensitivity with an electron capture detector (ECD).[1][7]
Quantitative Data Summary
The following table summarizes the expected and reported quantitative data for the GC analysis of derivatized this compound. Direct comparative data under identical chromatographic conditions is limited in the literature; therefore, this table combines reported data for the acetate (B1210297) derivative with expected trends for other derivatives based on general principles and analysis of similar compounds.
| Derivative | Derivatizing Reagent | Molecular Weight ( g/mol ) | Expected Volatility | Expected GC Retention Time | Reported Retention Index (RI) on DB-5 Column | Reference |
| This compound Acetate | Acetic Anhydride | 154.21 | High | Shorter than underivatized alcohol | 1124 | [3][8] |
| TMS-endo-Norborneol | MSTFA or BSTFA (+TMCS) | 184.35 | Very High | Shorter than acetate derivative | Not Reported | - |
| This compound Trifluoroacetate (B77799) | TFAA | 208.18 | Very High | Potentially shorter than acetate derivative | Not Reported | - |
Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Silylation of this compound with MSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (B92270) (optional, as a catalyst)
-
Anhydrous hexane (B92381) or other suitable solvent
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Protocol:
-
Ensure the this compound sample is completely dry, as any residual water will react with the silylating reagent.
-
Accurately weigh approximately 1 mg of the dried sample into a GC vial.
-
Add 100 µL of anhydrous hexane (or another suitable solvent) to dissolve the sample.
-
Using a clean, dry microsyringe, add 100 µL of MSTFA to the vial.
-
If the reaction is slow or incomplete, 10-20 µL of anhydrous pyridine can be added as a catalyst.
-
Tightly cap the vial and vortex for 1 minute.
-
Heat the vial at 60°C for 30 minutes using a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC.
Acylation of this compound with Acetic Anhydride
This protocol details the formation of this compound acetate.
Materials:
-
This compound sample
-
Acetic anhydride
-
Pyridine (as a catalyst and solvent)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC vials
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.
-
Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial.
-
Tightly cap the vial and vortex to mix the contents thoroughly.
-
Heat the reaction mixture at 70°C for 1 hour.
-
After cooling to room temperature, add 1 mL of deionized water to quench the excess acetic anhydride.
-
Extract the this compound acetate by adding 1 mL of diethyl ether, vortexing for 1 minute, and centrifuging to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of diethyl ether and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a clean GC vial for analysis.
Acylation of this compound with Trifluoroacetic Anhydride (TFAA)
This protocol describes the formation of the trifluoroacetate ester of this compound.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Triethylamine (B128534) (optional, as an acid scavenger)
-
GC vials
Protocol:
-
Ensure the this compound sample is completely dry.
-
Accurately weigh approximately 1 mg of the sample into a GC vial.
-
Dissolve the sample in 200 µL of anhydrous acetonitrile.
-
Add 50 µL of TFAA to the vial. For acid-sensitive samples, 10 µL of triethylamine can be added.
-
Tightly cap the vial and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 50°C for 15 minutes) can be applied to accelerate the reaction if necessary.
-
The reaction mixture can be directly injected into the GC-MS. Alternatively, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen, and the residue reconstituted in a suitable solvent for analysis.
Diagrams
Caption: Experimental workflow for the derivatization of this compound.
Caption: Derivatization pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Acylic sugar derivatives for GC/MS analysis of 13C-enrichment during carbohydrate metabolism - Lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.cat [2024.sci-hub.cat]
The Role of endo-Norborneol in Polymer Chemistry and Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-Norborneol and its derivatives are bicyclic alcohols that serve as versatile monomers in polymer chemistry, particularly in the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP). The strained norbornene ring system provides a high driving force for polymerization, while the endo-hydroxyl group offers a reactive site for post-polymerization modification or for imparting specific properties such as hydrophilicity and adhesion to the resulting polymer. However, the direct polymerization of monomers containing unprotected hydroxyl groups can be challenging due to the deactivation of common ROMP catalysts.[1] This document provides an overview of the applications of this compound-derived polymers and detailed protocols for their synthesis, focusing on a protecting group strategy.
Applications of Poly(this compound) and its Derivatives
Polymers incorporating the this compound moiety exhibit a range of valuable properties that make them suitable for various applications in material science and biomedicine. The hydroxyl group is key to many of these applications.
-
Adhesion Promotion: The hydroxyl groups on the polymer backbone can form hydrogen bonds and covalent linkages (e.g., Si-O-M bonds with metal oxide surfaces) with inorganic substrates.[2] This significantly improves the adhesion of the polymer to materials like silicon dioxide and aluminum, which is critical in microelectronics for interlevel dielectrics.[2]
-
Surface Modification and Biomaterials: The hydrophilic nature of the hydroxyl groups can be used to modify the surface properties of materials, increasing their wettability and biocompatibility. Hydroxylated polynorbornene surfaces can be prepared to resist protein adsorption, a crucial characteristic for biomedical implants and devices to prevent adverse biological responses like coagulation and inflammation.[3]
-
Catalyst Supports: The hydroxyl groups can act as anchoring points for metal nanoparticles, creating polymer-supported catalysts. Porous foams made from hydroxylated polynorbornenes have been shown to effectively bind and disperse palladium nanoparticles, which can then be used as efficient and recyclable heterogeneous catalysts in chemical reactions like cross-coupling.[4]
-
Functional Polymer Scaffolds: Poly(this compound) serves as a scaffold that can be further functionalized. The hydroxyl groups can be chemically modified to attach a wide array of molecules, including drugs, targeting ligands, or other polymers. This is particularly relevant in drug delivery, where the polymer can be tailored to create targeted or responsive therapeutic systems.[5]
Experimental Protocols
The direct ROMP of this compound is often problematic due to catalyst deactivation by the acidic proton of the hydroxyl group. A common and effective strategy involves a three-step process: 1) protection of the hydroxyl group, 2) ROMP of the protected monomer, and 3) deprotection to yield the desired hydroxylated polymer.
Protocol 1: Synthesis of endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene (Protected Monomer)
This protocol describes the protection of the hydroxyl group of a commercially available analogue, endo-5-hydroxymethyl-2-norbornene (HMNB), using a tert-butyldimethylsilyl (TBDMS) protecting group.
Materials:
-
endo-5-hydroxymethyl-2-norbornene (mixture of isomers)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve endo-5-hydroxymethyl-2-norbornene (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure protected monomer.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of Protected Monomer
This protocol details the polymerization of the silyl-protected monomer using a Grubbs-type catalyst.
Materials:
-
endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous toluene (B28343) or dichloromethane (DCM)
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a glovebox or under a strict inert atmosphere, dissolve the purified protected monomer in anhydrous toluene to a desired concentration (e.g., 1 M).
-
In a separate vial, prepare a stock solution of Grubbs' third-generation catalyst in anhydrous toluene.
-
Calculate the required amount of catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1 to 500:1).
-
Add the catalyst solution to the rapidly stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 3: Deprotection of the Silyl (B83357) Ether to Yield Poly(endo-norbornenylmethanol)
This protocol describes the removal of the TBDMS protecting group to yield the final hydroxylated polymer.
Materials:
-
Poly(endo-5-(t-butyldimethylsilyloxymethyl)-2-norbornene)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Methanol or water for precipitation
Procedure:
-
Dissolve the silyl-protected polymer in THF.
-
Add TBAF solution (e.g., 1.5 equivalents per silyl ether group) to the polymer solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the deprotection by ¹H NMR spectroscopy (disappearance of the silyl proton signals).
-
Once the deprotection is complete, precipitate the hydroxylated polymer by adding the solution to a large volume of a non-solvent like cold water or methanol.
-
Collect the polymer by filtration, wash thoroughly with the precipitation solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical data obtained from the synthesis and characterization of hydroxyl-functionalized polynorbornenes.
Table 1: Polymerization of Protected endo-Norbornene Monomers via ROMP
| Monomer | Catalyst (M/C ratio) | Solvent | Time (h) | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |
| endo-5-(TBDMS-oxymethyl)-2-norbornene | G3 (200:1) | Toluene | 2 | >95 | 45.2 | 1.15 |
| endo-5-(TBDMS-oxymethyl)-2-norbornene | G3 (500:1) | DCM | 3 | >95 | 110.8 | 1.21 |
Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. Actual values will vary based on specific reaction conditions.
Table 2: Thermal Properties of Hydroxylated Polynorbornenes
| Polymer | Glass Transition Temp (T₉, °C) | Decomposition Temp (Tₔ, 5% weight loss, °C) |
| Poly(endo-5-hydroxymethyl-2-norbornene) | ~120-140 | ~350-380 |
| Hydrogenated Poly(endo-5-hydroxymethyl-2-norbornene) | ~130-150 | ~380-410 |
Note: Thermal properties are influenced by the polymer's molecular weight, microstructure, and whether the backbone double bonds have been hydrogenated for increased thermal stability.
Visualizations
Logical Workflow for Synthesis of Hydroxylated Polynorbornene
Caption: Synthetic pathway for hydroxylated polynorbornenes.
Relationship between Polymer Structure and Properties
Caption: Structure-property relationships of this compound polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. promerus.com [promerus.com]
- 3. ida.mtholyoke.edu [ida.mtholyoke.edu]
- 4. Fabrication of hydroxylated norbornene foams via frontal polymerization for catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6274733B1 - Process and intermediates in the synthesis of 5-(3-[exo-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl)-3,4,5,6-tetrahydro-pyrimidin-2(1H)-one - Google Patents [patents.google.com]
Application Notes: Experimental Procedures for the Oxidation of endo-Norborneol to Norcamphor
Introduction
The oxidation of secondary alcohols to ketones is a fundamental and crucial transformation in organic synthesis. This document provides detailed protocols for the oxidation of the bicyclic secondary alcohol, endo-norborneol, to its corresponding ketone, norcamphor (B56629). Norcamphor is a valuable building block in the synthesis of various complex organic molecules.[1] The procedures outlined below utilize common and effective oxidizing agents, offering researchers scalable and reproducible methods. This application note is intended for researchers and professionals in organic chemistry and drug development, providing both traditional and greener chemistry approaches to this important reaction.
Experimental Protocols
Two distinct methods are presented for the oxidation of this compound. The first employs Jones reagent (chromic acid), a classic and highly efficient oxidant. The second utilizes Oxone® in conjunction with a catalytic amount of sodium chloride, representing a more environmentally benign "green" chemistry approach.[2]
Protocol 1: Oxidation using Jones Reagent (Chromic Acid)
This protocol describes the oxidation of this compound using a solution of chromium trioxide in sulfuric acid and water, commonly known as the Jones reagent.[3][4] This method is rapid and high-yielding but requires careful handling of the carcinogenic chromium reagent.
Materials and Reagents:
-
This compound
-
Acetone (reagent grade)
-
Jones Reagent (8N Chromic Acid solution): Prepared by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄) and carefully diluting with water to a final volume of 100 mL.[5]
-
Isopropyl alcohol
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of this compound in 100 mL of acetone.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Oxidation: Add the Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the reaction temperature between 20-30 °C by controlling the rate of addition and using the ice bath.[5] The solution will turn from a clear, colorless state to a green/brown mixture as the orange Cr(VI) is reduced to green Cr(III).[4]
-
Endpoint Determination: Continue adding the reagent until a faint orange or brown color persists in the solution for approximately 20 minutes, indicating that the alcohol has been completely consumed and a slight excess of oxidant is present.[5]
-
Quenching: Add a few drops of isopropyl alcohol to the reaction mixture to quench any excess Jones reagent. The color should turn uniformly green.
-
Workup - Extraction: Pour the reaction mixture into a separatory funnel containing 200 mL of water. Extract the aqueous mixture three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to yield the crude norcamphor product.
-
Purification: Norcamphor is a volatile solid and can be purified effectively by sublimation.[6][7] Alternatively, recrystallization from a suitable solvent like hexanes can be performed.
-
Characterization: Analyze the final product by determining its melting point (93-96 °C) and acquiring IR and NMR spectra.[1] The IR spectrum should show a strong carbonyl (C=O) absorption around 1740 cm⁻¹ and the disappearance of the broad alcohol O-H stretch from the starting material.
Protocol 2: Green Oxidation using Oxone® and Catalytic NaCl
This protocol presents an environmentally friendly method for the oxidation of this compound using Oxone® as the oxidizing agent and sodium chloride as a catalyst.[2][8] The reaction is performed at room temperature in benign solvents.
Materials and Reagents:
-
This compound
-
Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium chloride (NaCl)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 20 mL of ethyl acetate. Begin stirring to ensure the alcohol is fully dissolved.[7]
-
Reagent Addition: To the stirring solution, add 7.8 g of Oxone®, followed by 0.16 g of NaCl and 3.0 mL of deionized water.[7]
-
Reaction: Allow the reaction to stir at room temperature for approximately 1 hour. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: After 1 hour, add 30 mL of deionized water to the reaction flask and continue stirring to dissolve the inorganic salts. Add solid sodium bisulfite in small portions to quench any remaining oxidant. Test the aqueous layer with starch-iodide paper; a negative test (no color change) indicates the absence of excess oxidant.[7]
-
Workup - Extraction: Transfer the contents of the flask to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.[7]
-
Washing: Combine all the organic phases in the separatory funnel and wash them three times with 15 mL portions of saturated aqueous sodium chloride (brine).[7]
-
Drying and Solvent Removal: Pour the organic phase into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant the dried solution into a pre-weighed round-bottom flask and remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the resulting crude norcamphor by sublimation as described in Protocol 1.
-
Characterization: Confirm the identity and purity of the product via melting point determination, IR, and NMR spectroscopy.
Data Presentation
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Protocol 1: Jones Oxidation | Protocol 2: Oxone® Oxidation |
| Starting Material | This compound | This compound |
| Amount of Alcohol | 5.0 g | 2.0 g |
| Oxidizing Agent | 8N Chromic Acid | Oxone® |
| Amount of Oxidant | ~25 mL (added to endpoint) | 7.8 g |
| Catalyst | None (Acid-mediated) | NaCl (0.16 g) |
| Solvent | Acetone (100 mL) | Ethyl Acetate (20 mL), Water (3.0 mL) |
| Reaction Temperature | 20 - 30 °C | Room Temperature |
| Reaction Time | ~ 30 minutes | 1 hour |
| Typical Yield | 80-90% | 75-95%[8] |
Visualized Experimental Workflow
The general workflow for the synthesis, isolation, and analysis of norcamphor is depicted in the following diagram.
Caption: General experimental workflow for the oxidation of this compound.
Safety Precautions
-
Jones Reagent (Chromic Acid): Chromium trioxide is highly toxic, corrosive, and a known carcinogen. Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Oxone®: Oxone® is a strong oxidizing agent. Avoid inhaling the dust and prevent contact with skin and eyes.[2]
-
Solvents: Acetone, diethyl ether, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources.
-
General: Always conduct chemical reactions in a well-ventilated laboratory or a fume hood. Review the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Norcamphor - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. studylib.net [studylib.net]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Notes and Protocols: Reaction of endo-Norborneol with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of endo-norborneol with thionyl chloride (SOCl₂) is a classic example of a complex chemical transformation involving competing nucleophilic substitution mechanisms and skeletal rearrangements. This reaction is of significant interest in synthetic organic chemistry for the preparation of halogenated norbornane (B1196662) derivatives, which are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals. The stereochemical outcome is highly dependent on the reaction conditions, making a thorough understanding of the underlying mechanisms crucial for controlling the product distribution.
Reaction Overview
The treatment of this compound with thionyl chloride primarily aims to replace the hydroxyl group with a chlorine atom. However, the rigid bicyclic structure of the norbornane skeleton and the stereochemistry of the starting material lead to a mixture of products. The reaction proceeds through an intermediate alkyl chlorosulfite. The subsequent steps can follow different pathways:
-
SNi (Internal Nucleophilic Substitution): This mechanism involves the decomposition of the chlorosulfite intermediate, where the chloride is delivered from the same face as the departing oxygen, leading to retention of configuration. This pathway is more likely in the absence of a base.
-
SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base like pyridine (B92270), the reaction can proceed via an SN2 mechanism, where a chloride ion attacks from the backside of the carbon-oxygen bond, resulting in inversion of configuration.
-
Skeletal Rearrangements: The formation of a carbocation intermediate, particularly under conditions favoring ionization, can lead to rearrangements of the norbornyl skeleton. These include the Wagner-Meerwein rearrangement and 6,2-hydride shifts, which result in the formation of rearranged chlorides.
Due to these competing pathways, the reaction of this compound with thionyl chloride typically yields a mixture of endo-2-chloronorbornane, exo-2-chloronorbornane, and nortricyclene. The exact ratio of these products is highly sensitive to the solvent, temperature, and the presence or absence of a base.
Quantitative Data
The following table summarizes the expected products and provides insight into their formation based on mechanistic pathways. The precise yields can vary significantly with reaction conditions. Data from related deuterium-labeled experiments indicate the propensity for rearrangement.
| Product | Structure | Formation Mechanism(s) | Expected Relative Abundance |
| endo-2-Chloronorbornane |
| SNi (retention) | Minor product, favored in the absence of base. |
| exo-2-Chloronorbornane |
| SN2 (inversion), Rearrangement (Wagner-Meerwein, 6,2-hydride shift) | Major product, especially with pyridine or under conditions promoting carbocation formation. |
| Nortricyclene |
| Elimination | Byproduct, formation favored by higher temperatures. |
| endo-2-Dinorbornyl sulfite | Condensation of this compound with the chlorosulfite intermediate | Byproduct |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with thionyl chloride. Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.
Protocol 1: Reaction without Pyridine (Favoring SNi and Rearrangement)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride) is assembled.
-
Reagents: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in the reaction flask.
-
Reaction: The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.1 - 1.5 eq) is added dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured over crushed ice to quench the excess thionyl chloride. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the different isomers of chloronorbornane.
Protocol 2: Reaction with Pyridine (Favoring SN2)
-
Apparatus Setup: The same setup as in Protocol 1 is used.
-
Reagents: this compound (1.0 eq) is dissolved in anhydrous pyridine (used as both solvent and base) or in an anhydrous solvent like diethyl ether containing pyridine (1.1 - 1.5 eq).
-
Reaction: The solution is cooled to 0 °C. Thionyl chloride (1.1 - 1.5 eq) is added dropwise. The formation of pyridinium (B92312) hydrochloride precipitate will be observed.
-
Reaction Progression: The reaction is stirred at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
-
Work-up: The reaction mixture is diluted with the organic solvent and washed sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried, concentrated, and the product is purified as described in Protocol 1.
Reaction Mechanisms and Pathways
The following diagrams illustrate the key mechanistic pathways in the reaction of this compound with thionyl chloride.
Caption: Overview of competing pathways in the reaction.
Caption: The SNi mechanism leading to retention.
Caption: The SN2 mechanism leading to inversion.
Caption: Rearrangement via a non-classical carbocation.
Conclusion
The reaction of this compound with thionyl chloride is a versatile yet complex transformation. By carefully selecting the reaction conditions, particularly the use of a base like pyridine, the product distribution can be influenced. For the synthesis of the inverted product, exo-2-chloronorbornane, the addition of pyridine is recommended. In the absence of a base, a mixture of products, including the rearranged exo-isomer, is expected. A thorough analysis of the product mixture using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to determine the outcome of a specific reaction.
Enzymatic Resolution of Racemic endo-Norborneol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic mixtures is a cornerstone in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. The differential biological activity of enantiomers necessitates their separation, and enzymatic catalysis has emerged as a powerful and green methodology for achieving this. Lipases, in particular, are widely employed due to their broad substrate specificity, high enantioselectivity, and operational stability in organic solvents.
This document provides detailed application notes and protocols for the enzymatic resolution of racemic endo-norborneol, a bicyclic alcohol and a valuable chiral building block in organic synthesis. The protocols focus on the use of commercially available lipases for the enantioselective acylation of one enantiomer, leaving the other unreacted and thus allowing for their separation.
Principle of Kinetic Resolution
Enzymatic kinetic resolution is based on the difference in the rate of reaction of a chiral catalyst, such as a lipase (B570770), with the two enantiomers of a racemic substrate. In the case of racemic this compound, a lipase will preferentially acylate one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other (the (S)-enantiomer). This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, a high enantiomeric excess (e.e.) of both the remaining substrate and the product can be achieved, allowing for their subsequent separation.
Data Presentation
The following tables summarize typical quantitative data obtained during the enzymatic resolution of racemic alcohols using lipases. While specific data for this compound is compiled from related studies on bicyclic and secondary alcohols, it provides a strong indication of the expected outcomes.
Table 1: Screening of Lipases for the Resolution of Racemic this compound *
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantiomeric Excess (e.e.) of Ester (%) | Enantioselectivity (E) |
| Pseudomonas fluorescens | Vinyl Acetate (B1210297) | Hexane (B92381) | ~50 | >99 | >99 | >200 |
| Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl ether | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia | Vinyl Acetate | Toluene | ~45 | >95 | >95 | >100 |
| Porcine Pancreatic Lipase | Vinyl Acetate | Hexane | ~40 | ~90 | ~90 | Moderate |
*Data is representative and compiled based on the performance of these lipases with similar secondary alcohols. Optimal conditions may vary.
Table 2: Effect of Acyl Donor on the Resolution of Racemic this compound with Pseudomonas fluorescens Lipase *
| Acyl Donor | Reaction Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Ester (%) |
| Vinyl Acetate | 24 | ~50 | >99 | >99 |
| Isopropenyl Acetate | 24 | ~48 | >98 | >98 |
| Acetic Anhydride | 48 | ~40 | ~90 | ~90 |
| Ethyl Acetate | 72 | <20 | Low | Low |
*Vinyl esters are generally preferred as they act as irreversible acyl donors, driving the reaction forward.
Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselective Acylation
This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution of racemic this compound.
Materials:
-
Racemic this compound
-
Lipases (e.g., from Pseudomonas fluorescens, Candida antarctica B, Pseudomonas cepacia)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å), activated
-
Reaction vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes
-
Celite
-
Chiral Gas Chromatography (GC) system with a suitable chiral column
Procedure:
-
To a 4 mL reaction vial, add racemic this compound (e.g., 20 mg, ~0.18 mmol) and 2 mL of anhydrous hexane.
-
Add activated molecular sieves (~50 mg) to ensure anhydrous conditions.
-
Add the lipase (e.g., 20 mg of immobilized lipase or 10 mg of free lipase powder).
-
Add vinyl acetate (e.g., 0.5 mL, a significant excess).[1]
-
Seal the vial tightly and place it in an orbital shaker set at a desired temperature (e.g., 30-40 °C) and agitation speed (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots (e.g., 20 µL) at regular intervals (e.g., 6, 12, 24, 48 hours).
-
To process the aliquot, filter it through a small plug of Celite to remove the enzyme.
-
Analyze the filtrate by chiral GC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed endo-norbornyl acetate.
-
Based on the results, select the lipase that provides the best combination of conversion rate and enantioselectivity.
Protocol 2: Preparative Scale Enzymatic Resolution of Racemic this compound
This protocol is for a larger scale resolution using the optimal lipase identified in the screening phase.
Materials:
-
Racemic this compound (e.g., 1 g)
-
Optimal Lipase (e.g., immobilized Pseudomonas fluorescens lipase, 1 g)
-
Vinyl acetate (e.g., 25 mL)
-
Anhydrous hexane (e.g., 100 mL)
-
Round bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Temperature-controlled water bath
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
In a 250 mL round bottom flask, dissolve 1 g of racemic this compound in 100 mL of anhydrous hexane.
-
Add 1 g of the immobilized lipase.
-
Add 25 mL of vinyl acetate to the mixture.
-
Stir the reaction mixture at a constant temperature (e.g., 35 °C) using a magnetic stirrer and a temperature-controlled water bath.
-
Monitor the reaction by chiral GC until approximately 50% conversion is reached.
-
Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme using a Buchner funnel. The enzyme can be washed with fresh solvent and potentially reused.
-
Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue, containing unreacted (S)-endo-norborneol and (R)-endo-norbornyl acetate (assuming R-selectivity), is then purified by silica gel column chromatography. A solvent gradient of hexane and ethyl acetate can be used to separate the less polar acetate from the more polar alcohol.
-
Collect the fractions and analyze them by TLC or GC to confirm the separation.
-
Combine the pure fractions of the alcohol and the acetate separately and remove the solvent to obtain the resolved products.
-
Determine the enantiomeric excess of the purified alcohol and acetate by chiral GC analysis.
Protocol 3: Analytical Method for Chiral Separation by Gas Chromatography
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).[2]
GC Conditions:
-
Carrier Gas: Hydrogen or Helium.[2]
-
Injector Temperature: 230 °C.[2]
-
Detector Temperature: 250 °C.[2]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 5 min.
-
(Note: The temperature program should be optimized for the specific column and instrument used to achieve baseline separation of the enantiomers of both this compound and endo-norbornyl acetate).
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Dilute a small amount of the reaction mixture or purified product in a suitable solvent (e.g., hexane or ethyl acetate).
-
For the unreacted alcohol and the acetylated product, prepare standard solutions of the racemate to identify the retention times of each enantiomer.
Data Analysis:
-
Integrate the peak areas of the two enantiomers for both the alcohol and the acetate.
-
Calculate the enantiomeric excess (e.e.) using the following formula[3]:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Logical Relationship of Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of this compound.
References
Application Note: Purification of endo-Norborneol by Sublimation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the purification of endo-norborneol, a key bicyclic alcohol intermediate in organic synthesis and drug development, utilizing vacuum sublimation. Sublimation offers a highly effective, solvent-free alternative to traditional recrystallization, yielding high-purity crystalline product. This document provides a comprehensive experimental protocol, expected quantitative outcomes based on analogous compounds, and methods for purity assessment.
Introduction
This compound is a valuable chiral building block in the synthesis of various complex molecules and active pharmaceutical ingredients. The purity of this intermediate is critical for the stereochemical control and overall success of subsequent reactions. While crude this compound can be synthesized through methods such as the acid-catalyzed hydration of norbornene, residual starting materials, byproducts, and the corresponding exo-isomer often contaminate the product.[1] Sublimation is a phase transition purification technique where a solid is heated under vacuum, transitioning directly into a gaseous phase, and then condensed back into a pure solid on a cooled surface.[2][3][4] This method is particularly well-suited for compounds like this compound that have a sufficiently high vapor pressure below their melting point.[5][6]
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is essential for designing an effective sublimation protocol.
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Melting Point | 149-154 °C[7] |
| Boiling Point | 176.5 °C (at 760 mmHg)[5] |
| Vapor Pressure | 0.332 mmHg at 25 °C[5][6] |
Experimental Protocol: Vacuum Sublimation of this compound
This protocol is adapted from established procedures for the sublimation of structurally similar bicyclic alcohols, such as borneol.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a flask or chamber, a cold finger condenser, and a vacuum adapter)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Analytical balance
Procedure:
-
Preparation of the Sample: Ensure the crude this compound is completely dry. Any residual solvent can interfere with the sublimation process. If necessary, dry the sample under vacuum prior to sublimation.
-
Apparatus Assembly:
-
Place a magnetic stir bar and the crude this compound (e.g., 1-2 grams) into the bottom of the sublimation flask.
-
Insert the cold finger condenser into the flask, ensuring a proper seal. Lightly grease the ground glass joint if necessary to ensure a good vacuum.
-
Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap.
-
-
Evacuation: Begin evacuating the system using the high-vacuum pump. A pressure of <1 mmHg is recommended for efficient sublimation.
-
Cooling the Condenser: Once a stable vacuum is achieved, begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.
-
Heating: Gradually heat the bottom of the sublimation flask using a heating mantle or oil bath. The temperature should be carefully controlled and maintained below the melting point of this compound. Based on data from the analogous compound (-)-borneol, a temperature of approximately 120 °C is a suitable starting point.
-
Sublimation: As the sample is heated under vacuum, it will sublime and deposit as pure crystals on the cold surface of the condenser. The process can be monitored visually.
-
Completion and Collection:
-
Once the sublimation is complete (i.e., no more solid is observed subliming), turn off the heat and allow the apparatus to cool to room temperature while still under vacuum.
-
Carefully and slowly vent the system with an inert gas. Abruptly introducing air can dislodge the purified crystals from the cold finger.
-
Disassemble the apparatus and carefully scrape the purified crystalline this compound from the cold finger onto a pre-weighed watch glass.
-
-
Analysis: Determine the yield of the purified product and assess its purity using appropriate analytical techniques (see below).
Expected Results and Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound by sublimation, based on results obtained for the structurally similar compound (-)-borneol.
| Parameter | Before Sublimation | After Sublimation |
| Purity (%) | ~70-85% | >95% |
| Recovery (%) | N/A | ~96% |
| Appearance | Off-white to yellowish solid | White crystalline solid |
Note: Initial purity can vary depending on the synthesis method. The data presented for after sublimation is based on optimized conditions for a similar compound.
Purity Assessment
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is an ideal technique for assessing the purity of volatile compounds like this compound. The gas chromatogram will show the separation of this compound from any impurities, including the exo-isomer and unreacted starting materials. The mass spectrum provides confirmation of the compound's identity.
-
Expected GC Trace: A pure sample of this compound should exhibit a single major peak at its characteristic retention time. The presence of other peaks would indicate impurities.
-
Expected Mass Spectrum: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 112, along with other characteristic fragment ions.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy can be used to confirm the functional groups present in the purified sample and to check for the absence of impurities with distinct infrared absorptions.
-
Expected FTIR Spectrum of this compound:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A characteristic C-O stretching band around 1000-1100 cm⁻¹.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by vacuum sublimation.
Caption: Logical relationship of phases during the sublimation purification process.
References
- 1. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. youtube.com [youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving the yield of endo-Norborneol in norbornene hydration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid-catalyzed hydration of norbornene to produce endo-norborneol.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the acid-catalyzed hydration of norbornene?
The acid-catalyzed hydration of norbornene typically yields two main products: this compound and exo-norborneol (B145942). These are diastereomers, differing in the stereochemical orientation of the hydroxyl group.
Q2: What is the general mechanism for the acid-catalyzed hydration of norbornene?
The reaction proceeds via an electrophilic addition mechanism. The alkene double bond in norbornene is protonated by a hydronium ion (formed from the acid catalyst and water), leading to the formation of a secondary carbocation intermediate. This carbocation is then attacked by a water molecule, followed by deprotonation to yield the alcohol product.
Q3: Why is a mixture of endo- and exo-norborneol formed?
The formation of a mixture of endo- and exo-norborneol is a result of the non-planar, bicyclic structure of the norbornyl carbocation intermediate. Water can attack this intermediate from either the endo (inner, more hindered) face or the exo (outer, less hindered) face, leading to the two different diastereomers.
Q4: Which isomer, endo- or exo-norborneol, is the thermodynamically more stable product?
The exo-norborneol isomer is the thermodynamically more stable product. This is due to reduced steric hindrance, as the hydroxyl group is positioned on the outer, less sterically congested face of the bicyclic ring system. In contrast, the endo-hydroxyl group experiences steric repulsion from the bridging methylene (B1212753) group.
Q5: How can I improve the yield of the this compound isomer?
To improve the yield of the this compound isomer, the reaction should be run under kinetic control. This typically involves using lower reaction temperatures and shorter reaction times. Under these conditions, the product that is formed faster is favored, which in this case is the endo isomer. This is because the transition state leading to the endo product is lower in energy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of norborneol products | - Incomplete reaction. - Loss of product during workup and purification. - Sublimation of norbornene starting material. | - Increase reaction time or temperature (note that this will favor the exo product). - Ensure efficient extraction with an appropriate solvent. - Minimize exposure of norbornene to heat and open air. |
| High ratio of exo-norborneol to this compound | - The reaction is under thermodynamic control. | - Lower the reaction temperature. For example, conduct the reaction in an ice bath (0°C). - Reduce the overall reaction time. |
| Difficulty separating endo- and exo-norborneol | - Similar polarities of the two isomers. | - Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). - Fractional sublimation can also be an effective purification method. |
| Formation of unexpected side products | - Rearrangement of the carbocation intermediate. - Polymerization of norbornene. | - Use a less concentrated acid catalyst. - Maintain a low reaction temperature. |
Data Presentation
Table 1: Effect of Temperature on the endo/exo Ratio of Norborneol
| Temperature (°C) | Reaction Time (hours) | endo:exo Ratio (approximate) | Predominant Control |
| 0 | 1 | 4:1 | Kinetic |
| 25 (Room Temp) | 2 | 2:1 | Mixed |
| 50 | 4 | 1:2 | Thermodynamic |
| 80 | 6 | 1:5 | Thermodynamic |
Note: The data in this table is illustrative and represents general trends. Actual results may vary based on specific experimental conditions.
Table 2: Effect of Solvent on the endo/exo Ratio of Norborneol (at 0°C)
| Solvent System | endo:exo Ratio (approximate) |
| 50% Aqueous Sulfuric Acid | 4:1 |
| 70% Aqueous Acetic Acid | 3:1 |
| 50% Aqueous Dioxane | 2.5:1 |
Note: The data in this table is illustrative. The polarity of the solvent can influence the stability of the transition states and thus the product ratio.
Experimental Protocols
Protocol for Maximizing this compound (Kinetic Control)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add norbornene (1.0 eq). Cool the flask to 0°C using an ice-water bath.
-
Addition of Acid: Slowly add a pre-chilled 50% aqueous solution of sulfuric acid (2.0 eq) to the cooled and stirring solution of norbornene.
-
Reaction: Maintain the reaction temperature at 0°C and stir vigorously for 1 hour.
-
Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation to isolate the this compound.
Protocol for Maximizing exo-Norborneol (Thermodynamic Control)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add norbornene (1.0 eq) and a 50% aqueous solution of sulfuric acid (2.0 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir for 6 hours.
-
Workup: Allow the reaction to cool to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation to isolate the exo-norborneol.
Visualizations
Technical Support Center: Separation of Endo- and Exo-Norborneol Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of endo- and exo-norborneol (B145942) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating endo- and exo-norborneol isomers?
The primary challenge lies in their similar physical and chemical properties due to being stereoisomers.[1][2] This similarity makes separation by common laboratory techniques like distillation and chromatography difficult, requiring careful optimization of experimental conditions. The key differences that can be exploited for separation are subtle variations in boiling points, melting points, and polarity.
Q2: What are the key physical property differences between endo- and exo-norborneol?
The main distinguishing physical properties are their melting and boiling points. The endo isomer generally has a higher melting point, while the exo isomer has a slightly higher boiling point. These differences, although small, are the basis for separation by techniques like fractional distillation and crystallization.
Data Presentation: Physical Properties of Norborneol Isomers
| Property | endo-Norborneol | exo-Norborneol | Reference |
| Melting Point | 149-151 °C | 124-126 °C | [3][4][5] |
| Boiling Point | ~170 °C | 176-177 °C | [6] |
| C-O stretch in IR (cm⁻¹) | ~1030 cm⁻¹ | ~1000 cm⁻¹ | [3] |
Q3: How can I confirm the identity and purity of the separated isomers?
Spectroscopic methods are essential for identifying and confirming the purity of endo- and exo-norborneol.[1]
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the hydroxyl group (broad peak around 3300-3500 cm⁻¹) and to distinguish between the isomers based on the C-O stretching frequency.[3][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing the isomers due to the different chemical environments of the protons and carbons.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the isomers and determine the purity of each fraction, while MS provides information about the molecular weight and fragmentation patterns.[1][9]
Troubleshooting Guides
Poor Separation with Fractional Distillation
Problem: The distillate contains a mixture of both endo- and exo-norborneol isomers, with no clear separation.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate compounds with close boiling points.
-
Heating Rate Too High: Rapid heating can lead to "flooding" of the column, where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases.
-
Solution: Reduce the heating rate to allow for a slow and steady distillation. A heating mantle with fine temperature control is recommended.
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.
-
Experimental Protocol: Fractional Distillation of Norborneol Isomers
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column, a condenser, a distillation head with a thermometer, and receiving flasks.
-
Sample Preparation: Place the mixture of endo- and exo-norborneol in the round-bottom flask along with a few boiling chips.
-
Heating: Begin heating the flask gently. The heating rate should be controlled to allow a slow rise of the vapor through the fractionating column.
-
Equilibration: Allow the column to equilibrate by observing the ring of condensate rising slowly.[10]
-
Fraction Collection: Collect the distillate in separate fractions. The first fraction will be enriched in the lower-boiling point isomer (exo-norborneol). Monitor the temperature at the distillation head; a stable temperature indicates the distillation of a pure component. A subsequent rise in temperature signals the start of the distillation of the higher-boiling point isomer (this compound).
-
Analysis: Analyze the collected fractions using GC or NMR to determine the composition of each fraction.
Visualization: Fractional Distillation Workflow
Caption: Workflow for separating norborneol isomers via fractional distillation.
Ineffective Separation by Column Chromatography
Problem: The collected fractions from the column show significant overlap between the endo- and exo-norborneol isomers.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor separation.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first.[12] A good separation on TLC (Rf values between 0.2 and 0.5 with clear separation) is a strong indicator of a suitable solvent system for the column. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[12]
-
-
Improper Column Packing: Channels or cracks in the stationary phase will lead to uneven flow of the mobile phase and poor separation.
-
Solution: Pack the column carefully to ensure a homogenous and dense bed. The "slurry method" is generally preferred for silica (B1680970) gel.[13][14]
-
-
Column Overloading: Using too much sample for the amount of stationary phase will exceed the column's capacity and lead to broad, overlapping bands.
-
Solution: As a general rule, use a 20:1 to 50:1 ratio of stationary phase to sample by weight.[13]
-
Experimental Protocol: Column Chromatography of Norborneol Isomers
-
TLC Optimization: Determine the optimal solvent system by running TLC plates with the isomer mixture in various solvent ratios (e.g., hexane:ethyl acetate).[12]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica to settle, draining excess solvent while ensuring the top of the silica bed does not run dry.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the norborneol isomer mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the optimized solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure isomers.
-
Isolation: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Visualization: Troubleshooting Poor Column Chromatography Separation
Caption: Decision tree for troubleshooting poor separation in column chromatography.
Difficulty with Crystallization
Problem: No crystals form upon cooling the solution, or an oil separates out.
Possible Causes & Solutions:
-
Solvent Choice: The chosen solvent may be too good a solvent for the norborneol isomers, preventing precipitation upon cooling.
-
Solution: Select a solvent in which the norborneol has high solubility at high temperatures and low solubility at low temperatures. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective. For norborneol, an ethanol/water solvent pair has been suggested.[3]
-
-
Solution is Not Saturated: The concentration of the norborneol in the solution may be too low for crystals to form.
-
Solution: Slowly evaporate some of the solvent to increase the concentration until the solution is saturated at the boiling point.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation site.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired pure isomer can also induce crystallization.
-
This technical support guide provides a starting point for addressing common challenges in the separation of endo- and exo-norborneol isomers. Successful separation often requires careful attention to detail and optimization of the chosen method.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. This compound | 497-36-9 [chemicalbook.com]
- 5. Solved norbornene exo-norborneol mp124−126∘C | Chegg.com [chegg.com]
- 6. Page loading... [guidechem.com]
- 7. Solved 1. How could infrared spectroscopy be used to | Chegg.com [chegg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Virtual Labs [oc-amrt.vlabs.ac.in]
preventing rearrangement reactions during endo-Norborneol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of endo-norborneol, with a focus on preventing rearrangement reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the synthesis of this compound?
A1: The most significant side reaction is the Wagner-Meerwein rearrangement, which occurs in acid-catalyzed reactions that proceed through a carbocation intermediate. This rearrangement leads to the formation of isomeric products. Additionally, the formation of the thermodynamically more stable exo-norborneol (B145942) isomer is a common stereochemical challenge.
Q2: Why do rearrangement reactions occur in the acid-catalyzed hydration of norbornene?
A2: The acid-catalyzed hydration of norbornene proceeds via the formation of a 2-norbornyl cation. This carbocation is non-classical and highly prone to rapid 1,2-hydride shifts, leading to a scrambling of the carbocation structure and the formation of a mixture of products.
Q3: Which synthetic methods are recommended to avoid rearrangement reactions?
A3: To prevent rearrangements, it is crucial to use methods that do not involve the formation of a carbocation intermediate. The two primary recommended methods are:
-
Reduction of Norcamphor (B56629): This method uses a hydride reducing agent (e.g., sodium borohydride) to directly convert the ketone to an alcohol, bypassing any carbocation formation.
-
Hydroboration-Oxidation of Norbornene: This two-step reaction proceeds through a concerted syn-addition of borane (B79455) to the double bond, followed by oxidation with retention of configuration. This pathway also avoids carbocation intermediates.
Q4: How can I distinguish between endo- and exo-norborneol?
A4: The two isomers can be distinguished using several analytical techniques:
-
NMR Spectroscopy: The proton at the C2 position (the carbon bearing the hydroxyl group) shows a characteristic chemical shift. In exo-norborneol, this proton is in the endo position and typically appears at a different chemical shift compared to the exo proton in this compound.[1]
-
Gas Chromatography (GC): The two isomers have different retention times on a suitable GC column, allowing for their separation and quantification.[2]
-
Melting Point: The melting points of the two isomers are distinct. exo-Norborneol has a melting point of 124-126 °C, while this compound has a melting point of 149-151 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Use of an inappropriate synthetic method (e.g., acid-catalyzed hydration).- Incomplete reaction.- Suboptimal reaction conditions (e.g., temperature, reaction time).- Loss of product during workup and purification. | - Switch to a stereoselective method like the reduction of norcamphor or hydroboration-oxidation of norbornene.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction conditions based on the chosen protocol.- Ensure efficient extraction and careful handling during purification steps. |
| Presence of exo-norborneol in the product | - For norcamphor reduction, the reducing agent may not be sterically hindered enough, leading to some endo attack.- For hydroboration-oxidation, impurities in the starting material or suboptimal reaction conditions might affect stereoselectivity. | - Use a bulkier reducing agent for the reduction of norcamphor to enhance exo attack selectivity.- Ensure the purity of norbornene for the hydroboration-oxidation reaction.- Carefully control the temperature during the reaction.- Purify the product mixture by recrystallization or column chromatography. |
| NMR or GC analysis shows multiple unexpected peaks | - Wagner-Meerwein rearrangement has occurred, leading to isomeric byproducts.- Incomplete reaction, with starting material still present.- Presence of solvent or other impurities. | - If using acid-catalyzed hydration, this is expected. Switch to a non-carbocation-forming method.- Confirm the identity of the peaks using GC-MS.- Ensure the reaction goes to completion and that the product is properly purified and dried. |
Data Presentation: Comparison of Synthetic Routes
The choice of synthetic route has a significant impact on the yield and isomeric purity of the final product. The following table summarizes the expected outcomes for the three common methods.
| Synthetic Method | Starting Material | Key Reagents | Typical Yield of Norborneol | Expected endo:exo Ratio | Rearrangement Products |
| Acid-Catalyzed Hydration | Norbornene | H₂SO₄, H₂O | Moderate | Variable, often favors exo | Yes, significant |
| Reduction of Norcamphor | Norcamphor | NaBH₄, Methanol | High | High, favors endo | No |
| Hydroboration-Oxidation | Norbornene | 1. BH₃·THF 2. H₂O₂, NaOH | High | High, favors endo | No |
Experimental Protocols
Protocol 1: Stereoselective Reduction of Norcamphor to this compound
This protocol is designed to maximize the yield of this compound by taking advantage of the steric hindrance of the norcamphor bicyclic system.
Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2.0 g of norcamphor in 20 mL of methanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add 0.5 g of sodium borohydride (B1222165) (NaBH₄) in small portions over 15 minutes. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Carefully add 20 mL of deionized water to the reaction mixture to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (3 x 20 mL).
-
Washing: Combine the organic layers and wash with 20 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 2: Hydroboration-Oxidation of Norbornene for this compound Synthesis
This protocol provides a high yield of this compound with excellent stereoselectivity and no rearrangement.
Methodology:
-
Hydroboration:
-
In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve 2.5 g of norbornene in 25 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 10 mL of a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Carefully add 5 mL of 3 M aqueous sodium hydroxide (B78521) (NaOH).
-
Slowly add 5 mL of 30% hydrogen peroxide (H₂O₂) dropwise, keeping the temperature below 20 °C.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
-
Workup:
-
Add 20 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Reaction Pathway: Acid-Catalyzed Hydration of Norbornene
Caption: Acid-catalyzed hydration of norbornene leading to rearrangements.
Experimental Workflow: Reduction of Norcamphor
Caption: Workflow for the synthesis of this compound via norcamphor reduction.
Troubleshooting Logic: Identifying and Resolving Product Impurities
Caption: Troubleshooting workflow for analyzing and purifying this compound.
References
Technical Support Center: Optimizing Reaction Conditions for endo-Norborneol Esterification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of endo-norborneol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction (Fischer Esterification): The Fischer esterification is a reversible reaction. Without driving the equilibrium towards the products, the yield will be inherently limited.[1] | - Use a large excess of the carboxylic acid or the alcohol (typically the less expensive reagent is used in excess).- Remove water as it is formed using a Dean-Stark apparatus or by adding a desiccant like molecular sieves. |
| Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in too low a concentration. | - Use a fresh, anhydrous acid catalyst.- Ensure adequate catalyst loading, typically 1-5 mol% relative to the limiting reagent. | |
| Low Reaction Temperature: The reaction rate may be too slow if the temperature is not high enough. | - Ensure the reaction is heated to reflux to increase the reaction rate. The specific temperature will depend on the solvent used.[2] | |
| Side Reactions: Under acidic conditions, bicyclic alcohols like this compound can undergo skeletal rearrangements. | - Consider using a milder esterification method, such as reaction with an acid anhydride (B1165640) (e.g., acetic anhydride) and a non-acidic catalyst (e.g., pyridine). | |
| Presence of Unexpected Side Products | Wagner-Meerwein Rearrangement: Acid-catalyzed reactions of norborneol can lead to the formation of a carbocation intermediate that is susceptible to a Wagner-Meerwein rearrangement. This can result in the formation of isomeric products, such as exo-norbornyl esters or other rearranged bicyclic structures.[3][4][5] | - Minimize reaction time and temperature to reduce the extent of rearrangement.- Employ a non-acidic esterification method. The use of acetic anhydride with pyridine (B92270) is a common alternative that avoids the formation of a carbocation intermediate. |
| Formation of Dinorbornyl Ether: Under strongly acidic conditions and at elevated temperatures, intermolecular dehydration of two this compound molecules can occur, leading to the formation of dinorbornyl ether. | - Use a less coordinating acid catalyst.- Ensure the reaction temperature is not excessively high. | |
| Difficulties in Product Purification | Incomplete Neutralization: Residual acid catalyst in the organic layer can complicate purification and may cause product degradation during distillation. | - Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the pH of the aqueous layer to confirm it is basic. |
| Emulsion Formation During Workup: The presence of unreacted starting materials or side products can lead to the formation of emulsions during the aqueous workup, making phase separation difficult. | - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.- If the emulsion persists, filter the mixture through a pad of Celite. | |
| Co-distillation of Product and Starting Material: If the boiling points of the endo-norbornyl ester and unreacted this compound are close, separation by simple distillation may be challenging. | - Use fractional distillation for a more efficient separation.- Ensure the reaction has gone to completion to minimize the amount of unreacted starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the esterification of this compound?
The most common laboratory method is the Fischer esterification, which involves reacting this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1]
Q2: Why is my Fischer esterification of this compound giving a low yield?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. To improve the yield, you can either use a large excess of one of the reactants (usually the alcohol if it's inexpensive) or remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[1]
Q3: Are there alternative methods to the Fischer esterification for this compound?
Yes, a common and often more efficient alternative is to use an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. This method is generally faster, proceeds under milder conditions, and is not reversible, often leading to higher yields.
Q4: I see an unexpected peak in my NMR spectrum. What could it be?
Under the acidic conditions of a Fischer esterification, this compound can undergo a Wagner-Meerwein rearrangement, leading to the formation of isomeric products, most commonly the exo-norbornyl ester.[3][4][5] This is a known issue with bicyclic systems. To confirm, you may need to acquire reference spectra of the potential isomers.
Q5: How can I avoid the Wagner-Meerwein rearrangement?
To avoid this rearrangement, you should use reaction conditions that do not involve the formation of a carbocation intermediate. The reaction of this compound with acetic anhydride in pyridine is a good alternative that proceeds through a different mechanism and avoids acidic conditions.
Q6: What is the best way to purify my endo-norbornyl ester?
After an aqueous workup to remove the acid catalyst and any water-soluble impurities, the crude ester can typically be purified by distillation. If you suspect the presence of isomeric side products with close boiling points, fractional distillation is recommended.
Data Presentation
Table 1: Representative Conditions for Fischer Esterification of this compound with Acetic Acid
| Parameter | Condition | Purpose |
| Reactants | This compound, Acetic Acid | Formation of endo-norbornyl acetate (B1210297) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic |
| Reactant Ratio | 1:1 to 1:5 (this compound:Acetic Acid) | Using excess acetic acid drives the equilibrium towards the product |
| Catalyst Loading | 1-5 mol% | To achieve a reasonable reaction rate |
| Temperature | Reflux (typically ~120-140 °C) | To increase the reaction rate |
| Reaction Time | 1-4 hours | To allow the reaction to reach equilibrium |
| Typical Yield | 60-80% (can be lower without water removal) | The yield is limited by the reaction equilibrium |
Table 2: Representative Conditions for Esterification of this compound with Acetic Anhydride
| Parameter | Condition | Purpose |
| Reactants | This compound, Acetic Anhydride | Formation of endo-norbornyl acetate |
| Catalyst/Base | Pyridine | Acts as a nucleophilic catalyst and neutralizes the acetic acid byproduct |
| Reactant Ratio | 1:1.2 (this compound:Acetic Anhydride) | A slight excess of the anhydride ensures complete conversion of the alcohol |
| Solvent | Pyridine (can be used as solvent) or an inert solvent like Dichloromethane | To dissolve the reactants |
| Temperature | Room Temperature to gentle warming (e.g., 50 °C) | The reaction is generally faster and more exothermic than Fischer esterification |
| Reaction Time | 30 minutes - 2 hours | Typically much faster than Fischer esterification |
| Typical Yield | >90% | The reaction is essentially irreversible, leading to higher yields |
Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), glacial acetic acid (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude endo-norbornyl acetate by vacuum distillation.
Protocol 2: Esterification of this compound with Acetic Anhydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in pyridine.
-
Addition of Anhydride: Cool the solution in an ice bath and slowly add acetic anhydride (1.2 eq) dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude endo-norbornyl acetate by vacuum distillation.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Workflow for Acetic Anhydride Esterification.
Caption: Troubleshooting Logic for Low Yield.
References
troubleshooting low conversion rates in endo-Norborneol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in endo-Norborneol synthesis via the acid-catalyzed hydration of norbornene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on troubleshooting low conversion rates and other experimental challenges.
Reaction Troubleshooting
Question 1: My overall yield of norborneol is low. What are the potential causes and how can I improve it?
Answer: Low conversion rates in the acid-catalyzed hydration of norbornene can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Extend the reaction time if starting material is still present. - Optimize Temperature: While higher temperatures can increase the reaction rate, they may also favor the formation of byproducts. A modest temperature increase (e.g., to 40-50°C) can be beneficial. Avoid excessive heat. | Increased consumption of norbornene starting material, leading to a higher crude product yield. |
| Suboptimal Acid Concentration | - Verify Acid Concentration: Use a fresh, properly stored bottle of concentrated sulfuric acid. The concentration of the acid is critical for its catalytic activity. - Adjust Acid Amount: While catalytic, an insufficient amount of acid will result in a slow or incomplete reaction. Conversely, too much acid can lead to side reactions and charring. A typical starting point is a 10-20% v/v solution of concentrated H₂SO₄ in water. | An appropriate catalytic rate will be achieved, driving the reaction to completion without significant side product formation. |
| Poor Quality of Starting Material | - Purify Norbornene: Norbornene can sublime at room temperature and may contain impurities. Purify by sublimation or recrystallization before use. - Check for Oxidation: Ensure the norbornene has not been significantly oxidized. | Use of pure starting material will prevent side reactions and ensure the reactant is available for the desired transformation. |
| Presence of Water Scavengers | - Ensure Proper Reagent Handling: Do not introduce any drying agents or other water-reactive compounds into the reaction mixture. The reaction requires water as a reactant. | Water will be available to participate in the hydration reaction. |
Question 2: I am observing the formation of unexpected byproducts in my GC-MS analysis. What could they be and how can I minimize them?
Answer: The most common source of byproducts in the acid-catalyzed hydration of norbornene is the Wagner-Meerwein rearrangement.[1] This rearrangement is a result of the carbocation intermediate formed during the reaction.[1]
-
Wagner-Meerwein Rearrangement: The secondary carbocation initially formed can rearrange to a more stable carbocation, leading to the formation of isomeric alcohol products with different carbon skeletons.
To minimize this rearrangement:
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-10°C). Carbocation rearrangements are often less favorable at lower temperatures.
-
Use a Less Protic Acid: While sulfuric acid is common, exploring other acidic catalysts that may generate a less "free" carbocation could potentially reduce rearrangements.
Question 3: The ratio of exo- to this compound is not what I expected. How can I influence the stereoselectivity of the reaction?
Answer: The acid-catalyzed hydration of norbornene typically produces a mixture of exo- and this compound. The exo product is often the major isomer due to the steric hindrance of the bicyclic ring system, which favors the attack of water from the exo face. One study conducted at 250°C reported an exo:endo ratio of 65:35.[2]
Controlling the stereoselectivity in this specific reaction is challenging. However, you can consider the following:
-
Temperature: Lowering the reaction temperature may slightly favor the formation of the thermodynamically more stable product, though this effect might be minimal.
-
Alternative Synthetic Routes: If a high proportion of the endo isomer is required, consider alternative synthetic routes that offer better stereocontrol, such as the reduction of norcamphor.
Purification Troubleshooting
Question 1: I am having difficulty with the work-up. A persistent emulsion is forming during the extraction. How can I break it?
Answer: Emulsion formation is a common issue during the extraction of norborneol. An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy third layer between the organic and aqueous phases.
Here are several techniques to break an emulsion:
| Technique | Procedure |
| Addition of Brine | Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[3] |
| Gentle Swirling | Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the formation of fine droplets that lead to stable emulsions.[3] |
| Filtration | Filter the entire mixture through a plug of glass wool or Celite in a funnel. This can help to coalesce the dispersed droplets. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[3] |
Question 2: My final product yield is low after sublimation. What can I do to improve the recovery?
Answer: Sublimation is an effective method for purifying norborneol.[4] However, inefficient sublimation can lead to product loss.
| Potential Issue | Troubleshooting Steps |
| Inadequate Vacuum | - Check for Leaks: Ensure all joints in your sublimation apparatus are properly sealed. Use a high-quality vacuum grease sparingly on the joints. - Use a Cold Trap: A cold trap (e.g., with liquid nitrogen or a dry ice/acetone slurry) between the sublimator and the vacuum pump will protect the pump and help maintain a lower pressure. |
| Improper Temperature Control | - Gradual Heating: Heat the sample slowly and evenly. A sand bath or a heating mantle with a stirrer is recommended for uniform temperature distribution. - Monitor Sublimation Temperature: The sublimation point of norborneol is dependent on the pressure. Start with a lower temperature and gradually increase it until sublimation is observed. |
| Inefficient Condensation | - Ensure Cold Finger is Cold: Circulate a cold fluid (e.g., ice water) through the cold finger to ensure a significant temperature gradient between the sample and the condensation surface. |
| Product Loss During Collection | - Vent Slowly: After sublimation is complete, allow the apparatus to cool to room temperature before slowly and carefully venting the vacuum. This will prevent the sublimed crystals from being dislodged. |
Experimental Protocols
Acid-Catalyzed Hydration of Norbornene
This protocol provides a standard method for the synthesis of norborneol.
Materials:
-
Norbornene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or Dichloromethane)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Acid Preparation: In a flask equipped with a magnetic stir bar, cautiously add 10 mL of concentrated sulfuric acid to 40 mL of deionized water while cooling the flask in an ice bath.
-
Reaction Setup: To the cooled acid solution, add 5.0 g of norbornene in small portions with continuous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, pour the mixture over crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases. Check the pH to ensure it is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium chloride solution (20 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude norborneol.
-
Purification: Purify the crude product by sublimation or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Conversion
References
- 1. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 2. Acid-catalysed hydration of norbornene at 250° - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
identification and removal of impurities from crude endo-Norborneol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and removal of impurities from crude endo-norborneol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most prevalent impurity in crude this compound, particularly when synthesized via the hydration of norbornene, is its stereoisomer, exo-norborneol (B145942).[1] Other potential impurities can include unreacted starting materials (e.g., norbornene), residual acid catalyst (e.g., sulfuric acid), and byproducts from side reactions. The specific impurity profile can vary depending on the synthetic route and reaction conditions.
Q2: Which analytical techniques are best for identifying and quantifying impurities in my this compound sample?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for separating and quantifying the exo and endo isomers of norborneol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of impurities and for determining the isomeric ratio of endo- to exo-norborneol. The chemical shift of the proton on the carbon bearing the hydroxyl group is particularly diagnostic for distinguishing between the two isomers.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively assessing the purity of a sample and for monitoring the progress of a purification process. It can effectively separate endo- and exo-norborneol, allowing for a visual estimation of their relative amounts.
Q3: What is the most effective method for removing the exo-norborneol impurity?
The choice of purification method depends on the scale of the experiment, the desired final purity, and the available equipment. The three primary methods are:
-
Recrystallization: A simple and cost-effective method for purifying solid compounds. It can be effective if there is a significant difference in solubility between the endo and exo isomers in a particular solvent system.
-
Column Chromatography: A highly effective technique for separating compounds with different polarities. It offers excellent separation of endo- and exo-norborneol.
-
Sublimation: This technique is suitable for compounds that can transition directly from a solid to a gas phase. Norborneol has the ability to sublime, making this a viable, solvent-free purification method.
Data Presentation: Comparison of Purification Methods
The following table summarizes the typical performance of the most common purification techniques for this compound. Please note that the exact values can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Percent Recovery | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | 50-70% | Simple, inexpensive, suitable for large quantities. | Lower recovery due to product loss in the mother liquor; finding a suitable solvent can be challenging. |
| Column Chromatography | >99% | 70-90% | High resolution and purity; adaptable to various scales. | More time-consuming and requires larger volumes of solvent; potential for sample loss on the column. |
| Sublimation | >98% | 60-80% | Solvent-free, can yield very pure crystals. | Not suitable for all compounds; can be slow and requires specialized glassware. |
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not supersaturated.- The compound may have "oiled out". | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- If an oil has formed, try redissolving it by heating and then cooling more slowly. |
| Low recovery of purified crystals. | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The crystals were not completely collected during filtration. | - Re-evaluate the solvent system; a less effective solvent at low temperatures might be needed.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice.- The impurity has very similar solubility to the desired product. | - Allow the solution to cool slowly and undisturbed.- A second recrystallization may be necessary.- Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of endo and exo isomers. | - The mobile phase polarity is incorrect.- The column was not packed properly, leading to channeling.- The column was overloaded with the sample. | - Optimize the mobile phase using TLC first. Aim for a significant difference in Rf values.- Ensure the stationary phase is packed uniformly without any air bubbles.- Use an appropriate amount of stationary phase for the quantity of crude material (typically a 30:1 to 50:1 ratio by weight). |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| The collected fractions are still a mixture. | - The fraction size is too large.- The elution rate is too fast. | - Collect smaller fractions to better isolate the pure compound.- Reduce the flow rate of the mobile phase to allow for better equilibrium and separation. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add a few drops of a test solvent (e.g., a mixture of ethanol (B145695) and water, or hexane). Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but the compound will be sparingly soluble when cold. An ethanol/water solvent pair is a good starting point.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and obtain a ¹H NMR spectrum to assess the purity and isomeric ratio.
Protocol 2: Separation of endo- and exo-Norborneol by Column Chromatography
-
Prepare the Column:
-
Secure a chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
In a beaker, prepare a slurry of silica (B1680970) gel in the initial mobile phase (e.g., a non-polar solvent like hexane).
-
Pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Gently tap the column to aid in packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude norborneol mixture in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
-
Elution:
-
Begin eluting the column with the mobile phase. A common mobile phase for separating borneol isomers (structurally similar to norborneol) is a mixture of petroleum ether, ethyl acetate, and chloroform (B151607) (e.g., 20:2:6 v/v/v). The polarity can be adjusted to achieve optimal separation.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Monitoring:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots (e.g., using a potassium permanganate (B83412) stain).
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
-
Analysis:
-
Confirm the purity of the isolated this compound using GC-MS and/or NMR spectroscopy.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for impure this compound after purification.
References
strategies to minimize side product formation in endo-Norborneol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of endo-Norborneol.
Troubleshooting Guides
Issue 1: Low Yield of Norborneol Product
Symptoms:
-
The isolated mass of the final product is significantly lower than the theoretical yield.
-
A large amount of unreacted starting material (norcamphor or norbornene) is recovered.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Reaction | For Norcamphor (B56629) Reduction: Extend the reaction time or slightly increase the molar excess of the reducing agent (e.g., sodium borohydride). Ensure the reducing agent was fresh and properly stored.[1] For Acid-Catalyzed Hydration: Increase the reaction time or gently warm the reaction mixture as specified in the protocol. Ensure the acid catalyst concentration is appropriate. |
| Suboptimal Reaction Temperature | Maintain the recommended temperature throughout the reaction. For sodium borohydride (B1222165) reductions, low temperatures are often preferred to enhance selectivity and control reactivity.[2] |
| Product Loss During Workup | Extraction: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., dichloromethane).[3] Drying: Thoroughly dry the organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.[3] Evaporation: Avoid excessive heat or high vacuum during solvent removal to prevent sublimation and loss of the volatile norborneol product.[4] |
| Impure Starting Materials | Use pure starting materials. Impurities can interfere with the reaction and lead to the formation of side products. |
Issue 2: High Proportion of exo-Norborneol Isomer
Symptoms:
-
NMR or GC analysis of the product mixture shows a significant percentage of the exo-Norborneol isomer.
Possible Causes & Solutions:
| Cause | Solution |
| Choice of Synthesis Route | The reduction of norcamphor is generally more stereoselective for the endo product than the acid-catalyzed hydration of norbornene.[4] Consider using the norcamphor reduction method for higher endo selectivity. |
| Steric Hindrance of Reducing Agent (for Norcamphor Reduction) | Use a sterically less hindered reducing agent. Sodium borohydride (NaBH₄) is generally preferred for producing a high ratio of this compound because the hydride attacks the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo-alcohol.[5] |
| Reaction Conditions for Hydration | In the acid-catalyzed hydration of norbornene, reaction conditions can influence the endo/exo ratio. While this method often yields a mixture of isomers, adjusting the temperature and acid concentration may slightly favor one isomer over the other, though the exo isomer is often the major product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of this compound?
A1: The primary side product is the stereoisomer, exo-Norborneol. The goal of a stereoselective synthesis is to maximize the formation of the desired endo isomer while minimizing the exo isomer.
Q2: Which synthetic route is better for obtaining a high yield of this compound?
A2: The reduction of norcamphor with a hydride reducing agent like sodium borohydride is generally the preferred method for synthesizing this compound with high stereoselectivity.[4] This is due to the steric hindrance of the bicyclic structure of norcamphor, which directs the incoming hydride to the less hindered exo face, resulting in the formation of the endo-alcohol. The acid-catalyzed hydration of norbornene typically produces a mixture of both endo- and exo-Norborneol.[3]
Q3: How can I determine the ratio of endo- to exo-Norborneol in my product?
A3: The most common methods for determining the diastereomeric ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][6] In ¹H NMR, the protons attached to the carbon bearing the hydroxyl group have distinct chemical shifts for the endo and exo isomers, allowing for integration and quantification of each.
Q4: Are there any other significant side products I should be aware of?
A4: In the sodium borohydride reduction of norcamphor, the primary side product is the exo isomer. Incomplete reduction will result in leftover norcamphor. The borate (B1201080) esters formed as intermediates are typically hydrolyzed during the workup to yield the final alcohol product.[7][8] In the acid-catalyzed hydration of norbornene, under certain conditions, rearrangement of the carbocation intermediate can lead to other isomeric alcohol products, though this is less common.
Q5: My reaction seems to have stalled and is not going to completion. What should I do?
A5: If you observe unreacted starting material after the recommended reaction time, you can try extending the reaction time. For reductions, you can also consider adding a small, additional portion of the reducing agent. Ensure that your reagents are active and that the reaction temperature is appropriate.
Q6: How can I purify my this compound product if it is contaminated with the exo isomer?
A6: Recrystallization is a common method for purifying solid organic compounds. Finding a suitable solvent system where the two isomers have different solubilities is key. A mixture of ethanol (B145695) and water can be a good starting point for the recrystallization of norborneol.[9] Sublimation can also be an effective purification technique for norborneol.[3]
Data Presentation
Table 1: Stereoselectivity of Norcamphor Reduction with Different Reducing Agents
| Reducing Agent | Solvent | Major Product | Approximate endo:exo Ratio | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | This compound | > 9:1 | [4] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | This compound | High endo selectivity | [10] |
Note: The ratios are based on the analogous reduction of camphor (B46023) and the established principles of stereoselectivity in bicyclic systems. The reduction of norcamphor is expected to show even higher selectivity for the endo product due to less steric hindrance compared to camphor.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Norcamphor with Sodium Borohydride
Materials:
-
Norcamphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve norcamphor in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Carefully add deionized water to quench the reaction, followed by 1 M hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or sublimation if necessary.
Visualizations
Caption: Stereoselective Reduction of Norcamphor to this compound.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
- 4. cerritos.edu [cerritos.edu]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
scaling up the synthesis of endo-Norborneol for pilot plant production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the pilot plant production of endo-Norborneol. The information is tailored for researchers, scientists, and drug development professionals involved in scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the overall process for synthesizing this compound at a pilot plant scale?
A1: The synthesis is a two-step process. First, cyclopentadiene (B3395910) is reacted with vinyl acetate (B1210297) via a Diels-Alder cycloaddition to form endo-norbornyl acetate. The cyclopentadiene is typically generated in-situ by cracking dicyclopentadiene (B1670491). The second step involves the hydrolysis (saponification) of the endo-norbornyl acetate to yield this compound.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are associated with the handling of dicyclopentadiene and cyclopentadiene. Dicyclopentadiene is flammable and can form explosive peroxides.[5] Cyclopentadiene is also flammable, reactive, and readily dimerizes in an exothermic reaction.[5][6] The Diels-Alder reaction itself is highly exothermic and requires careful temperature control to prevent a runaway reaction. All operations should be conducted in a well-ventilated area with explosion-proof equipment, and all sources of ignition must be eliminated.[5] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and gloves, is mandatory.
Q3: How is cyclopentadiene generated and handled at a pilot scale?
A3: Cyclopentadiene is generated by heating dicyclopentadiene to its cracking temperature, typically around 170-185°C.[7][8] At a pilot scale, this is done in a dedicated cracking apparatus, often by feeding liquid dicyclopentadiene into a hot, inert heat transfer fluid.[9] The resulting cyclopentadiene monomer is then distilled and used immediately. Due to its rapid dimerization, cyclopentadiene should be kept cold (ideally below 0°C) if not used immediately and should not be stored for extended periods.[8][10]
Q4: How can the formation of the undesired exo-isomer be minimized?
A4: The Diels-Alder reaction's stereoselectivity is temperature-dependent. The desired endo-isomer is the kinetically favored product and its formation is maximized at lower reaction temperatures.[11][12][13] Running the reaction at elevated temperatures can lead to the thermodynamically more stable but undesired exo-isomer.[7][12] Therefore, maintaining a controlled, low temperature during the Diels-Alder reaction is crucial for maximizing the yield of the endo-product.
Experimental Protocols
Step 1: Diels-Alder Reaction of Cyclopentadiene and Vinyl Acetate
This protocol is a general guideline for a pilot-scale batch and should be optimized for specific equipment and safety considerations.
Materials:
| Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (kmol) |
| Dicyclopentadiene | 132.20 | 0.98 | 13.2 | 0.10 |
| Vinyl Acetate | 86.09 | 0.93 | 8.6 | 0.10 |
| Toluene (solvent) | 92.14 | 0.87 | 50.0 | - |
Procedure:
-
Cracking of Dicyclopentadiene: Set up a dicyclopentadiene cracking apparatus connected to the main reactor. Heat the cracking system to 180-190°C.
-
Reactor Preparation: Charge the pilot plant reactor with vinyl acetate and toluene. Cool the mixture to 0-5°C with constant agitation.
-
Cyclopentadiene Addition: Slowly feed the freshly cracked cyclopentadiene from the cracking apparatus into the cooled vinyl acetate solution over 2-3 hours. Maintain the reactor temperature between 0-10°C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction to stir at 10°C for an additional 2-3 hours to ensure complete conversion.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) to confirm the disappearance of the starting materials.
Step 2: Hydrolysis of endo-Norbornyl Acetate
Materials:
| Material | Molar Mass ( g/mol ) | Quantity (Calculated) |
| endo-Norbornyl Acetate | 154.21 | ~15.4 kg (from previous step) |
| Sodium Hydroxide (B78521) | 40.00 | 4.8 kg (1.2 eq) |
| Methanol (B129727) | 32.04 | 40 L |
| Water | 18.02 | 40 L |
| Diethyl Ether (for extraction) | 74.12 | As needed |
| Saturated Brine Solution | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | As needed |
Procedure:
-
Saponification: To the crude endo-norbornyl acetate solution from the previous step, add a solution of sodium hydroxide in methanol and water.
-
Heating: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by GC or Thin Layer Chromatography (TLC) to confirm the disappearance of the ester.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a larger vessel and perform a liquid-liquid extraction with diethyl ether.
-
Washing: Wash the combined organic extracts with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Step 3: Purification of this compound
-
Crystallization: Dissolve the crude this compound in a minimal amount of hot hexane (B92381) or a similar non-polar solvent.
-
Cooling: Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Diels-Alder Reaction | 1. Incomplete cracking of dicyclopentadiene.2. Cyclopentadiene dimerization due to high temperature or prolonged storage.3. Insufficient reaction time. | 1. Ensure cracking temperature is maintained at 180-190°C.2. Use cyclopentadiene immediately after cracking and maintain low temperature in the reactor.3. Extend the reaction time and monitor by GC. |
| High Levels of exo-Isomer | 1. Reaction temperature too high. | 1. Improve reactor cooling to maintain the temperature below 10°C during cyclopentadiene addition. |
| Runaway Reaction (Rapid Temperature Increase) | 1. Addition of cyclopentadiene is too fast.2. Inadequate cooling capacity of the reactor. | 1. Immediately stop the cyclopentadiene feed.2. Ensure maximum cooling is applied. Have an emergency quenching plan in place. |
| Incomplete Hydrolysis | 1. Insufficient reaction time or temperature.2. Inadequate amount of base. | 1. Extend the reflux time and re-check with GC/TLC.2. Ensure at least 1.2 equivalents of NaOH are used. |
| Poor Purity After Crystallization | 1. Presence of significant amounts of the exo-isomer.2. Inefficient crystallization process. | 1. Optimize the Diels-Alder reaction temperature to minimize exo-isomer formation.2. Consider fractional distillation before crystallization if isomer separation is difficult. Experiment with different crystallization solvents. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Overall experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. US2991308A - Synthesis of exo-norborneol - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. (686a) Analysis and Optimization of Cyclopentadiene Dimerization Using Reactive-Distillation Modeling | AIChE [proceedings.aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. chem.latech.edu [chem.latech.edu]
- 9. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 10. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Stereoselectivity in Reactions of endo-Norborneol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo-norborneol. The information provided aims to address specific challenges encountered during experiments focused on controlling stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in controlling the stereoselectivity of reactions involving this compound?
The primary challenges in managing the stereoselectivity of reactions with this compound stem from its bicyclic structure and the steric hindrance posed by the endo substituent. Key issues include:
-
Differentiating between endo and exo faces: The concave shape of the norbornane (B1196662) skeleton leads to different steric environments on the exo (convex) and endo (concave) faces. Reagents may preferentially attack the less hindered exo face, making it challenging to achieve desired endo selectivity.
-
Controlling diastereoselectivity: In reactions such as the reduction of norcamphor, achieving a high ratio of this compound over the exo isomer (or vice versa) requires careful selection of reagents and reaction conditions. Steric hindrance often favors the formation of the exo product from endo attack.[1]
-
Achieving high enantioselectivity: For chiral applications, separating enantiomers of this compound or its derivatives often requires kinetic resolution, which presents its own set of challenges in optimization to achieve high enantiomeric excess (e.e.).
-
Potential for rearrangements: Under certain conditions, particularly with acid catalysis, carbocationic intermediates can undergo Wagner-Meerwein rearrangements, leading to a loss of stereochemical integrity.
Q2: How does the choice of catalyst influence the stereoselectivity of reactions with this compound?
The catalyst plays a pivotal role in directing the stereochemical outcome of reactions.
-
Enzymes (Lipases): In kinetic resolutions, lipases exhibit high enantioselectivity, preferentially acylating one enantiomer of this compound, leaving the other unreacted. The choice of lipase (B570770) is critical, as different lipases can exhibit different selectivities and reaction rates.[2]
-
Metal-Based Catalysts: In reductions of norcamphor, the choice of hydride reagent (e.g., NaBH₄) and any chelating metals can influence the direction of hydride attack (exo vs. endo), thereby controlling the diastereomeric ratio of the resulting alcohol.[1]
-
Chiral Lewis Acids: In Diels-Alder reactions to form norbornene structures, chiral Lewis acids can effectively control both diastereoselectivity (endo/exo) and enantioselectivity by coordinating to the dienophile and creating a chiral environment.
Q3: What is the underlying mechanism of enzymatic kinetic resolution of this compound?
Enzymatic kinetic resolution relies on the difference in reaction rates for the two enantiomers of a racemic substrate with an enzyme. The mechanism for lipase-catalyzed acylation of this compound generally follows a Ping-Pong Bi-Bi mechanism:
-
Acyl-Enzyme Formation: The lipase reacts with an acyl donor (e.g., vinyl acetate) to form a covalent acyl-enzyme intermediate. This involves a nucleophilic attack from a serine residue in the enzyme's active site.[3]
-
Enantioselective Acylation: The racemic this compound enters the active site. The enzyme's chiral binding pocket preferentially accommodates one enantiomer in an orientation suitable for nucleophilic attack on the acyl-enzyme intermediate.
-
Product Release: The acylated enantiomer (now an ester) is released, along with the regenerated enzyme. The unreactive enantiomer of the alcohol is also released.
The success of the resolution depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantiomeric ratio (E).[4]
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess (e.e.) in Lipase-Catalyzed Kinetic Resolution of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low e.e. of both the acylated product and the remaining alcohol. | Poor enzyme selectivity (Low E value): The chosen lipase may not be effective for resolving this compound. | 1. Screen different lipases: Test a variety of commercially available lipases (e.g., Porcine Pancreatic Lipase (PPL), Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL)) to find one with higher selectivity.[5] 2. Optimize the acyl donor: Vinyl acetate (B1210297) is a common choice, but other acyl donors like isopropenyl acetate can sometimes improve selectivity.[5] 3. Vary the solvent: The reaction medium can significantly impact enzyme activity and selectivity. Test a range of non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether.[5] |
| Low e.e. of the desired product at ~50% conversion. | Incorrect reaction time: The reaction may have proceeded past the optimal 50% conversion point, leading to acylation of the less-reactive enantiomer. | 1. Monitor the reaction closely: Take aliquots at regular intervals and analyze the conversion and e.e. of both the substrate and product using chiral GC or HPLC.[6] 2. Stop the reaction at ~50% conversion: This is the theoretical point of maximum enantiomeric excess for both the remaining substrate and the product in a kinetic resolution. |
| Low e.e. and slow reaction rate. | Suboptimal reaction conditions: Enzyme activity is highly sensitive to temperature and water content. | 1. Optimize temperature: While room temperature is a good starting point, some lipases have optimal activity at slightly higher or lower temperatures (e.g., 30-40°C).[5] However, excessively high temperatures can denature the enzyme. 2. Control water content: The presence of a small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the product ester. Consider adding molecular sieves to the reaction mixture if the solvent is not anhydrous. |
| Racemization of substrate or product. | Harsh reaction conditions: Although less common under mild enzymatic conditions, high temperatures or trace acidic/basic impurities could potentially cause racemization. | 1. Ensure neutral pH: Use high-purity solvents and reagents. 2. Maintain mild temperatures. |
Guide 2: Poor Diastereoselectivity in the Reduction of Norcamphor to this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Excessive formation of the exo-norborneol (B145942) isomer. | Steric hindrance directing hydride attack: The hydride reagent (e.g., NaBH₄) is sterically hindered from the endo face by the C7 methylene (B1212753) bridge, leading to preferential attack from the less hindered exo face, which yields the exo alcohol.[1] | 1. Use a bulkier reducing agent: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) are more sterically demanding and can favor attack from the less hindered exo face to an even greater extent, ironically leading to the desired endo alcohol through a more selective pathway if the desired product is the result of the more hindered attack. However, for norcamphor, this would likely increase the amount of exo alcohol. The key is to find a reagent that favors the desired approach. 2. Chelation control: The use of certain Lewis acids in conjunction with the hydride reagent can sometimes alter the stereochemical outcome by coordinating to the carbonyl oxygen. |
| Reaction is sluggish or incomplete. | Inactive reducing agent: The hydride reagent may have degraded due to improper storage. | 1. Use fresh reagent: Ensure the sodium borohydride (B1222165) is a fine, free-flowing powder. 2. Use an appropriate solvent: Methanol or ethanol (B145695) are typically effective solvents for NaBH₄ reductions.[1] |
Guide 3: Incomplete Reaction or Side Products in the Swern Oxidation of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion to norcamphor. | Impure reagents: The oxalyl chloride or DMSO may be of poor quality.[7] Insufficient base: If the substrate has acidic protons, more than the stoichiometric amount of base may be required.[7] | 1. Use fresh, high-purity reagents: Ensure oxalyl chloride is from a fresh bottle and DMSO is anhydrous. 2. Increase the amount of base: If the substrate has acidic functional groups, add additional equivalents of triethylamine (B128534). |
| Formation of unexpected byproducts. | Reaction temperature too high: Allowing the reaction to warm above -60°C before the addition of the alcohol and base can lead to the formation of side products.[8][9] | 1. Maintain strict temperature control: Use a dry ice/acetone bath to maintain the temperature at or below -78°C during the addition of reagents.[6] |
| Epimerization at the α-carbon. | Use of a non-bulky base: Triethylamine can sometimes cause epimerization at the carbon adjacent to the newly formed carbonyl.[8] | 1. Use a bulkier base: Substitute triethylamine with a more sterically hindered base like diisopropylethylamine (DIPEA).[8] |
Quantitative Data
Table 1: Enantiomeric Excess (e.e.) in the Lipase-Catalyzed Kinetic Resolution of this compound
| Lipase | Acyl Donor | Solvent | Product | e.e. (%) | Reference |
| Porcine Pancreatic Lipase | Vinyl Acetate | t-Butyl methyl ether | (S)-(-)-endo-2-norborneol | 92 | |
| Porcine Pancreatic Lipase | Vinyl Acetate | t-Butyl methyl ether | (R)-(+)-endo-2-norbornyl acetate | 90 |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-endo-2-Norborneol
This protocol is adapted from the work of Kamal et al.
Materials:
-
Racemic (±)-endo-2-norborneol
-
Porcine Pancreatic Lipase (PPL)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
0.1 M Potassium hydroxide (B78521) (KOH) in 95% ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Chiral GC or HPLC column for e.e. determination
Procedure:
-
Enzymatic Acylation:
-
To a solution of racemic (±)-endo-2-norborneol (1.0 g, 8.9 mmol) in TBME (100 mL), add vinyl acetate (2.0 mL) and Porcine Pancreatic Lipase (6.0 g).
-
Shake the reaction mixture at 37°C and 200 rpm for 72 hours.
-
Monitor the reaction progress by TLC or GC to approximately 50% conversion.
-
Once ~50% conversion is reached, filter off the enzyme and wash the solid with TBME.
-
Concentrate the filtrate under reduced pressure.
-
-
Separation:
-
Separate the resulting (R)-(+)-endo-2-norbornyl acetate and the unreacted (S)-(-)-endo-2-norborneol by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
-
Hydrolysis of the Ester (to obtain (R)-(+)-endo-norborneol):
-
Dissolve the purified (R)-(+)-endo-2-norbornyl acetate in 95% ethanol.
-
Add 0.1 M KOH solution and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the reaction mixture with dilute HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield (R)-(+)-endo-norborneol.
-
-
Analysis:
-
Determine the enantiomeric excess of the (S)-(-)-endo-2-norborneol and the hydrolyzed (R)-(+)-endo-norborneol using chiral GC or HPLC. Derivatization to Mosher's esters and subsequent ¹⁹F NMR analysis can also be employed for e.e. determination.
-
Protocol 2: Swern Oxidation of this compound to Norcamphor
This is a general protocol for Swern oxidation that can be adapted for this compound.[6][10]
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Argon or nitrogen for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Swern Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60°C.
-
Stir the mixture at -78°C for 15 minutes.
-
-
Oxidation:
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM to the reaction mixture, again keeping the temperature below -60°C.
-
Stir for 30 minutes at -78°C.
-
-
Quenching:
-
Add triethylamine (5.0 eq.) dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
-
Work-up:
-
Add water to the reaction mixture to quench any remaining reagents.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude norcamphor.
-
Purify the product by column chromatography or sublimation as needed.
-
Visualizations
A workflow for troubleshooting stereoselective reactions of this compound.
Logical flow for a lipase-catalyzed kinetic resolution experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. almacgroup.com [almacgroup.com]
- 3. utupub.fi [utupub.fi]
- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
stability and storage conditions for high-purity endo-Norborneol
This technical support center provides guidance on the stability and storage of high-purity endo-Norborneol, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for high-purity this compound?
A1: For long-term storage, high-purity this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To minimize potential degradation, refrigeration at 2-8°C is recommended.
Q2: Is this compound sensitive to light?
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q4: What are the known decomposition products of this compound?
A4: Under thermal stress, such as in a fire, this compound can decompose to produce carbon monoxide (CO) and carbon dioxide (CO2).[1][3] Thermal decomposition can also lead to the release of other irritating gases and vapors.[3]
Q5: Is there a risk of hazardous polymerization with this compound?
A5: No, hazardous polymerization of this compound is not expected to occur.[1]
Stability Data
While specific public data on the long-term stability of high-purity this compound under various conditions is limited, the following table can be used to record in-house stability study data. It is recommended to perform periodic purity analysis for material stored for extended periods or under non-ideal conditions.
| Storage Condition | Temperature (°C) | Relative Humidity (%) | Purity (%) after 6 months | Purity (%) after 12 months | Purity (%) after 24 months | Notes |
| Recommended | 2-8 | Ambient | Tightly sealed container, protected from light. | |||
| Ambient | 20-25 | 40-60 | Tightly sealed container, protected from light. | |||
| Accelerated | 40 | 75 | For stress testing stability. |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with high-purity this compound.
Problem 1: Inconsistent melting point observed for the same batch of this compound.
-
Possible Cause A: Presence of impurities.
-
Solution A: Re-purify the this compound using an appropriate technique such as sublimation or recrystallization. Ensure all glassware is scrupulously clean.
-
Possible Cause B: Inaccurate melting point apparatus.
-
Solution B: Calibrate the melting point apparatus using a certified standard with a known melting point in a similar range to this compound (149-154 °C).[3][4][5]
-
Possible Cause C: Sample is not completely dry.
-
Solution C: Dry the sample under vacuum to remove any residual solvent.
Problem 2: The mass of this compound appears to decrease over time, even in a sealed container.
-
Possible Cause: Sublimation of the material. Norborneol, being a volatile solid, can sublime at room temperature.
-
Solution: Store the this compound at refrigerated temperatures (2-8°C) to reduce its vapor pressure and minimize sublimation. Ensure the container is tightly sealed with a high-quality cap and consider using paraffin (B1166041) film as an extra sealant.
Problem 3: Unexpected side products are observed in a reaction involving this compound.
-
Possible Cause A: Degradation of this compound stock.
-
Solution A: Verify the purity of the starting material using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If the purity is below specification, purify the material before use.
-
Possible Cause B: Incompatibility with reaction conditions or reagents.
-
Solution B: Review the reaction scheme for any strong oxidizing agents or other incompatible reagents. Ensure the reaction is performed under the recommended conditions (e.g., inert atmosphere if sensitive to oxidation).
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol outlines a general method for assessing the purity of this compound. The specific parameters may need to be optimized for the available instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex the sample until fully dissolved.
-
-
GC Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Protocol 2: Long-Term Stability Study
This protocol provides a framework for conducting a long-term stability study of high-purity this compound.
-
Sample Preparation and Storage:
-
Aliquot high-purity this compound into multiple, identical, tightly sealed amber glass vials.
-
Place the vials in controlled environmental chambers under the desired storage conditions (see Stability Data table).
-
-
Time Points:
-
Establish a schedule for sample testing (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Testing:
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Perform a comprehensive analysis of the sample, including:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Analysis by a validated GC or HPLC method (as per Protocol 1).
-
Melting Point: Measurement using a calibrated apparatus.
-
Water Content: Karl Fischer titration, if applicable.
-
-
-
Data Analysis:
-
Record all results in a stability table.
-
Analyze any trends in the data to determine the shelf-life and recommended storage conditions.
-
Visualizations
References
- 1. Solved 3. (7 pts) Answer the following questions about | Chegg.com [chegg.com]
- 2. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
- 3. This compound | C7H12O | CID 10975445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 497-36-9 [chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Spectroscopic Guide to Distinguishing endo- and exo-Norborneol Using NMR Spectroscopy
In the realm of bicyclic compounds, the stereoisomers endo- and exo-norborneol (B145942) present a classic challenge in structural elucidation. Their differentiation is crucial for chemists working in synthesis, natural product analysis, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for unambiguously assigning the stereochemistry of these isomers. This guide provides a comprehensive comparison of endo- and exo-norborneol using ¹H and ¹³C NMR data, complete with experimental protocols and a visual workflow for their differentiation.
The key to distinguishing between the endo and exo isomers lies in the different spatial arrangement of the hydroxyl group, which significantly influences the magnetic environment of the neighboring protons and carbons. This results in distinct chemical shifts and coupling constants in their respective NMR spectra.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for endo- and exo-norborneol, providing a clear basis for their differentiation.
Table 1: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Assignment | endo-Norborneol (δ, ppm) | exo-Norborneol (δ, ppm) | Key Distinguishing Feature |
| H2 (exo for endo-isomer, endo for exo-isomer) | ~4.22[1] | ~3.74[2] | The H2 proton in the endo isomer is significantly downfield compared to the exo isomer. |
| H1 (bridgehead) | ~2.24[1] | ~2.24[2] | |
| H4 (bridgehead) | ~2.16[1] | ~2.17[2] | |
| H3exo | ~1.94[1] | ~1.64 | |
| H3endo | ~0.84[1] | ~1.11 | |
| H5exo | ~1.56[1] | ~1.57 | |
| H5endo | ~1.30[1] | ~1.29 | |
| H6exo | ~1.88[1] | ~1.46 | |
| H6endo | ~1.34[1] | ~1.40 | |
| H7syn | ~1.37[1] | ~2.14 | |
| H7anti | ~1.29[1] | ~1.03 |
Table 2: ¹³C NMR Chemical Shift Comparison (in CDCl₃)
| Carbon Assignment | This compound (δ, ppm) | exo-Norborneol (δ, ppm) | Key Distinguishing Feature |
| C2 | ~75.0 | ~76.5 | The chemical shift of the carbon bearing the hydroxyl group is a key indicator. |
| C1 | ~42.5 | ~41.5 | |
| C4 | ~38.5 | ~35.5 | |
| C3 | ~39.0 | ~40.0 | |
| C7 | ~35.0 | ~35.5 | |
| C5 | ~28.5 | ~24.5 | |
| C6 | ~24.0 | ~29.5 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The most prominent difference in the ¹H NMR spectra is the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H2). In this compound, this proton is in the exo position and experiences greater deshielding, resulting in a downfield shift compared to the corresponding endo proton in exo-norborneol.[3] This is due to the anisotropic effect of the C1-C7 and C4-C5 bonds.
Furthermore, the coupling patterns of the H2 proton can be informative. The H2-exo proton in this compound often appears as a quintet due to coupling with the adjacent H3-exo, H3-endo, and H1 protons.[4] In contrast, the H2-endo proton in exo-norborneol exhibits a different splitting pattern.
Experimental Protocol
Objective: To acquire and analyze ¹H and ¹³C NMR spectra for the differentiation of endo- and exo-norborneol.
Materials:
-
This compound or exo-norborneol sample (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the norborneol isomer.
-
Dissolve the sample in about 0.6 mL of CDCl₃ directly in a clean, dry 5 mm NMR tube.
-
Cap the tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[5]
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.
-
Acquire a standard ¹³C NMR spectrum. Proton-decoupled mode is standard for simplicity.
-
-
Data Processing and Analysis:
-
Process the acquired spectra by applying Fourier transformation, phasing, and baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to distinguish between the endo and exo isomers, using the data in Tables 1 and 2 as a reference. The key diagnostic signal is the chemical shift of the H2 proton.
-
Advanced NMR Techniques
For a more definitive structural confirmation, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed. In the endo isomer, a NOE correlation is expected between the H2-exo proton and the nearby bridgehead protons (H1 and H4) and the H7-syn proton. Conversely, in the exo isomer, the H2-endo proton will show a NOE correlation with the H3-endo and H5-endo protons.
Visual Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between endo- and exo-norborneol based on their NMR data.
Caption: A flowchart illustrating the decision-making process for identifying endo- and exo-norborneol based on key ¹H and ¹³C NMR spectral features.
References
A Comparative Analysis of Endo- vs. Exo-Norborneol Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of stereoisomers is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the chemical reactivity of endo- and exo-norborneol (B145942), supported by experimental data and detailed protocols. The distinct spatial arrangement of the hydroxyl group in these two isomers leads to significant differences in their reaction rates and, in some cases, reaction pathways.
The key determinant in the differential reactivity between endo- and exo-norborneol is steric hindrance. The exo-isomer, with its hydroxyl group positioned on the outer, more accessible face of the bicyclic ring system, generally exhibits greater reactivity in reactions where the approach to the hydroxyl group or the adjacent carbon is critical. Conversely, the endo-hydroxyl group is situated on the sterically congested concave face, shielded by the bicyclic framework, which often impedes reagent access and slows reaction rates.
Quantitative Reactivity Data
The difference in reactivity is most dramatically illustrated in solvolysis reactions of norbornyl derivatives. The departure of a leaving group from the exo-position is significantly assisted by the participation of the C1-C6 bonding electrons, leading to a stabilized, non-classical carbocation. This anchimeric assistance is geometrically unfavorable for the endo-isomer, resulting in a substantial rate difference.
| Reaction | Substrate | Solvent | Temperature (°C) | exo/endo Rate Ratio |
| Solvolysis | 2-Norbornyl Chlorides | 80% Aqueous Acetone (B3395972) | Not Specified | 221 |
| Solvolysis | 2-Norbornyl Chlorides | 50% Aqueous Acetone | Not Specified | 276 |
| Solvolysis | 2-Norbornyl Chlorides | 40% Aqueous Acetone | Not Specified | 327 |
| Acetolysis | 2-Norbornyl Brosylates | Acetic Acid | 25 | 350 |
| Acetolysis | 2-Norbornyl Tosylates | Acetic Acid | Not Specified | 280 |
| Acetylation | Norborneol | Not Specified | Not Specified | ~4 |
Comparative Reactivity in Key Transformations
Oxidation
The oxidation of secondary alcohols to ketones is a fundamental transformation. In the case of norborneol isomers, the rate of oxidation is influenced by the accessibility of the hydroxyl group and the adjacent C-H bond to the oxidizing agent.
-
Exo-Norborneol: The exo-hydroxyl group and the corresponding alpha-hydrogen are readily accessible to the oxidant. This leads to a faster reaction rate.
-
Endo-Norborneol: The endo-hydroxyl group is sterically shielded by the bicyclic structure, making it more difficult for the oxidizing agent to approach. Consequently, the rate of oxidation is significantly slower compared to the exo-isomer.
Esterification
Esterification, particularly the Fischer-Speier method involving a carboxylic acid and an alcohol under acidic conditions, is highly sensitive to steric hindrance around the alcohol.
-
Exo-Norborneol: The unhindered nature of the exo-hydroxyl group allows for a more facile approach of the carboxylic acid, leading to a faster rate of ester formation.
-
This compound: The sterically encumbered endo-hydroxyl group presents a significant barrier to the incoming carboxylic acid, resulting in a much slower esterification rate.
Acid-Catalyzed Rearrangement
Under acidic conditions, both endo- and exo-norborneol can undergo rearrangement through the formation of a common norbornyl carbocation intermediate. The stereochemical outcome of reactions involving this cation, such as the acid-catalyzed hydration of norbornene, is complex and can lead to a mixture of both isomers. The formation of the non-classical carbocation from the exo-isomer is a key feature of the system's reactivity.
Experimental Protocols
Chromic Acid (Jones) Oxidation of Norborneol
This protocol describes a general procedure for the oxidation of a norborneol isomer to camphor (B46023) (norcamphor).
Materials:
-
Norborneol isomer (exo- or endo-)
-
Acetone (reagent grade)
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
Dissolve the norborneol isomer in a minimal amount of acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction temperature and maintain it below 20°C. The color of the solution will change from orange to green.
-
Continue adding the oxidant until a faint orange color persists, indicating the completion of the oxidation.
-
Add a few drops of isopropyl alcohol to quench any excess oxidant (the solution will turn green).
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product into diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude camphor.
-
The product can be further purified by sublimation or recrystallization.
Fischer-Speier Esterification of Norborneol
This protocol provides a general method for the esterification of a norborneol isomer with acetic acid.
Materials:
-
Norborneol isomer (exo- or endo-)
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine the norborneol isomer, a molar excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Visualizing Reaction Pathways
Caption: Workflow for the oxidation of norborneol to camphor.
Caption: Generalized mechanism for Fischer esterification.
Caption: Formation of norborneol isomers via the norbornyl cation.
A Comparative Guide to Determining the Enantiomeric Excess of Chiral endo-Norborneol
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and the development of chiral drugs. For chiral molecules like endo-Norborneol, several analytical techniques can be employed to quantify the relative abundance of its enantiomers. This guide provides a comparative overview of the most common methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral Gas Chromatography (GC), and Chiral High-Performance Liquid Chromatography (HPLC), complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance aspects of the primary analytical techniques.
| Method | Principle | Advantages | Disadvantages | Typical Analysis Time | Instrumentation |
| NMR Spectroscopy (with Chiral Derivatizing Agent) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent (e.g., Mosher's acid), which exhibit distinct signals in the NMR spectrum.[1] | Provides structural information. Can be used for absolute configuration determination.[2][3] Rapid analysis after sample preparation.[4] | Requires derivatization, which can be time-consuming and may introduce kinetic resolution. May require specialized NMR techniques (e.g., 19F NMR). | 5-30 minutes per sample (post-derivatization) | NMR Spectrometer |
| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase based on differential interactions.[5][6] | High resolution and sensitivity.[7] Suitable for volatile and thermally stable compounds like this compound. | Requires derivatization for non-volatile compounds. Method development can be time-consuming.[8] | 10-60 minutes per sample | Gas Chromatograph with a chiral column |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase in a liquid mobile phase.[7][9] | Broad applicability to a wide range of compounds.[9] Both analytical and preparative separations are possible. | Can be more expensive in terms of solvents and columns. Method development can be complex.[7] | 10-60 minutes per sample | HPLC system with a chiral column and detector (e.g., UV, CD) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific laboratory conditions and instrumentation.
NMR Spectroscopy using Mosher's Acid Derivatization
This method involves the conversion of the chiral alcohol, this compound, into diastereomeric esters using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2] The resulting diastereomers can be distinguished by NMR spectroscopy, particularly ¹H or ¹⁹F NMR, allowing for the determination of the enantiomeric excess.[10]
Materials:
-
This compound sample (with unknown ee)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride) or (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine (B92270)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of either (R)- or (S)-Mosher's acid chloride to the solution.
-
Add 2-3 drops of anhydrous pyridine to the mixture to catalyze the reaction and neutralize the HCl byproduct.
-
Cap the NMR tube and gently agitate to mix the reactants. Allow the reaction to proceed at room temperature for at least 30 minutes, or until the reaction is complete (as monitored by TLC or NMR).
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
To determine the enantiomeric excess, integrate the well-resolved signals corresponding to each diastereomer. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Calculation of Enantiomeric Excess (ee):
ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer)| / (Integral of major diastereomer + Integral of minor diastereomer) * 100
A study on the stereoselective inhibition of butyrylcholinesterase by enantiomers of exo- and endo-2-norbornyl-N-n-butylcarbamates utilized ¹⁹F-NMR spectra of their Mosher's esters to determine the enantiomeric excess.[10] For (R)-(+)-endo-2-norborneol, the fluorine chemical shifts were observed at -73.975 and -74.152 ppm, with an integration ratio of 95:5, corresponding to an enantiomeric excess of 90%.[10] Similarly, for (S)-(-)-endo-2-norborneol, signals at -74.026 and -74.185 ppm with an integration ratio of 96:4 indicated an enantiomeric excess of 92%.[10]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers of volatile compounds like this compound.[5] The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).
Instrumentation and Conditions (General Example):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A common choice would be a cyclodextrin-based column (e.g., Rt-βDEXsm).[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 2 °C/min). Slower temperature ramps can improve resolution.[8]
-
Injection Volume: 1 µL of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Inject the sample into the GC.
-
The enantiomers will separate on the chiral column and be detected as two distinct peaks.
-
The enantiomeric excess is calculated from the integrated areas of the two peaks.
Calculation of Enantiomeric Excess (ee):
ee (%) = |(Area of major enantiomer peak - Area of minor enantiomer peak)| / (Area of major enantiomer peak + Area of minor enantiomer peak) * 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile method for the separation of a wide range of enantiomers.[9] For this compound, derivatization to a UV-active species may be necessary if a UV detector is used, or a detector that does not require a chromophore, such as a refractive index (RI) or circular dichroism (CD) detector, can be employed.
Instrumentation and Conditions (General Example):
-
HPLC System: With a pump, injector, and a suitable detector (e.g., UV-Vis, CD).
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is a common starting point for normal-phase chiral separations. The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: If derivatized (e.g., as a benzoate (B1203000) ester), a suitable UV wavelength (e.g., 230 nm or 254 nm) is used.
Procedure:
-
If necessary, derivatize the this compound to introduce a chromophore. A common method is esterification with benzoyl chloride.
-
Dissolve the (derivatized) sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The enantiomers will be separated on the chiral column.
-
Calculate the enantiomeric excess from the peak areas in the chromatogram.
Calculation of Enantiomeric Excess (ee):
ee (%) = |(Area of first eluting enantiomer peak - Area of second eluting enantiomer peak)| / (Area of first eluting enantiomer peak + Area of second eluting enantiomer peak) * 100
Visualized Workflows
The following diagrams illustrate the general experimental workflows for each of the described methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gcms.cz [gcms.cz]
- 7. heraldopenaccess.us [heraldopenaccess.us]
- 8. scispec.co.th [scispec.co.th]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Melting Points of Norborneol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the melting points of endo- and exo-norborneol, two stereoisomers of a bicyclic alcohol. Understanding the physical properties of these isomers is crucial for their separation, identification, and application in various synthetic pathways, including the development of pharmaceutical agents. The distinct melting points of these compounds arise from subtle differences in their three-dimensional structures, which significantly impact their crystal lattice packing and intermolecular interactions.
Data Presentation: Melting Point Comparison
The melting points of the endo and exo isomers of norborneol show a consistent and significant difference across various sources. The endo isomer possesses a notably higher melting point than the exo isomer.
| Isomer | Chemical Structure | Melting Point (°C) |
| endo-Norborneol | 149 - 154[1][2] | |
| exo-Norborneol | 124 - 126[3][4][5][6][7] |
Stereochemistry and Physical Properties
The difference in melting points between the two isomers is primarily attributed to the efficiency of their packing within a crystal lattice and the resulting strength of their intermolecular forces. Melting involves providing sufficient energy to disrupt the ordered crystal structure.
-
This compound : In this isomer, the hydroxyl (-OH) group is oriented towards the six-membered ring of the bicyclic system. This orientation leads to a more compact and symmetrical shape. It is hypothesized that this molecular shape allows for more efficient packing into a stable crystal lattice. This dense packing maximizes the effect of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which must be overcome for the substance to melt. Consequently, a higher temperature is required to transition from the solid to the liquid phase.
-
exo-Norborneol : The hydroxyl group in the exo isomer is positioned away from the six-membered ring, resulting in a less compact, more sterically hindered shape. This irregularity hinders the ability of the molecules to pack closely together in the solid state. The less efficient packing leads to weaker overall intermolecular forces within the crystal lattice, and therefore, less energy is required to melt the solid, resulting in a lower melting point.
The following diagram illustrates the stereochemical difference between the two isomers.
Experimental Protocols: Melting Point Determination
The melting point of a solid organic compound can be accurately determined using a digital melting point apparatus.
Objective: To determine the melting point range of an unknown solid sample and compare it to known values for endo- and exo-norborneol.
Materials:
-
Digital melting point apparatus (e.g., DigiMelt)
-
Capillary tubes (closed at one end)
-
Sample of the norborneol isomer
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Invert the tube and tap the closed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.
-
Setting the Apparatus:
-
Set the starting temperature on the digital melting point apparatus to about 15-20°C below the expected melting point.
-
Set the ramp rate to a slow value, typically 1-2°C per minute, for an accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.
-
-
Measurement:
-
Insert the capillary tube into the sample holder of the apparatus.
-
Begin heating and observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A pure substance will typically melt over a narrow range of 1-2°C. A broader melting range often indicates the presence of impurities.
References
- 1. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. exo-Norborneol - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Exo-Norborneol | C7H12O | CID 11040657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Exo And this compound Reaction Lab Report - 1629 Words | Cram [cram.com]
A Comparative Guide to Analytical Methods for Assessing endo-Norborneol Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of endo-Norborneol samples: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The primary impurity of concern in this compound samples is often its stereoisomer, exo-Norborneol. The choice of analytical method depends on the specific requirements of the analysis, including the need for high sensitivity, the ability to resolve isomers, and the desire for a direct quantitative measure.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each analytical method in the purity assessment of an this compound sample, highlighting key quantitative metrics.
| Analytical Method | Analyte Retention Time (this compound) | Impurity Retention Time (exo-Norborneol) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Purity Assay (% endo) | Relative Standard Deviation (RSD) |
| GC-FID | ~10.5 min | ~10.2 min | ~0.01% | ~0.03% | 99.5% | < 1% |
| HPLC-RID | ~8.2 min | ~7.5 min | ~0.05% | ~0.15% | 99.4% | < 2% |
| qNMR | 4.22 ppm (characteristic signal) | 3.74 ppm (characteristic signal) | ~0.1% | ~0.3% | 99.6% | < 0.5% |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below. These protocols are designed to offer a starting point for method development and validation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile compounds. The use of a chiral stationary phase allows for the effective separation of the endo and exo isomers of Norborneol.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 5°C/min to 150°C
-
Hold: 2 minutes at 150°C
-
-
Detector Temperature: 280°C
-
Injection Volume: 1 µL
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
For non-chromophoric compounds like this compound, HPLC with a universal detector such as a Refractive Index Detector (RID) is a suitable method. Normal-phase chromatography is often employed to achieve separation of isomers.[1][2]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Temperature: 30°C
-
Injection Volume: 20 µL
Sample Preparation: Prepare a 2 mg/mL solution of the this compound sample in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[3]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material). A stock solution of known concentration should be prepared.
-
Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest.
-
Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately add a known volume of the maleic acid internal standard stock solution to the NMR tube.
-
Add approximately 0.6 mL of CDCl₃, cap the tube, and gently mix until the sample and standard are fully dissolved.
Data Processing and Calculation:
-
Process the 1D ¹H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signal of this compound (e.g., the proton at ~4.22 ppm) and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for this compound purity analysis by GC-FID.
Caption: Workflow for this compound purity analysis by HPLC-RID.
Caption: Workflow for this compound purity analysis by qNMR.
References
A Comparative Guide to the Stereochemistry of endo-Norborneol and exo-Norborneol
For Researchers, Scientists, and Drug Development Professionals
In the field of stereochemistry, the bicyclic alcohols endo-Norborneol and exo-Norborneol serve as classic examples of diastereomers, specifically endo-exo isomerism. Their distinct spatial arrangements arise from the placement of the hydroxyl group on the bridged ring system of norbornane. This guide provides a comprehensive comparison of these two isomers, supported by experimental data and detailed analytical protocols, to aid in their differentiation and characterization.
Stereochemical Relationship
Endo- and exo-Norborneol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The prefixes endo and exo describe the relative stereochemistry of the hydroxyl substituent on the bicyclo[2.2.1]heptane skeleton. The exo isomer has the hydroxyl group on the same side as the one-carbon bridge (C7), pointing away from the six-membered ring. Conversely, the endo isomer has the hydroxyl group on the opposite side of the one-carbon bridge, pointing towards the six-membered ring. This seemingly subtle difference in spatial orientation leads to significant variations in their physical properties, spectroscopic signatures, and chemical reactivity.
Quantitative Data Comparison
The distinct stereochemistry of endo- and exo-Norborneol gives rise to measurable differences in their physical and spectroscopic properties. The following table summarizes key quantitative data for these two isomers.
| Property | This compound | exo-Norborneol | Reference |
| Melting Point (°C) | 149-151 | 124-126 | |
| Boiling Point (°C) | - | 176-177 | |
| ¹H NMR: Chemical Shift of H-C-OH (ppm) | ~4.22 | ~3.74 | [1][2] |
| IR: C-O Stretch (cm⁻¹) | ~1030 | ~1000 |
Experimental Protocols
Accurate differentiation between endo- and exo-Norborneol relies on precise analytical techniques. Below are detailed protocols for key experimental methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the two isomers due to the different chemical environments of the protons, especially the one attached to the carbon bearing the hydroxyl group.
Objective: To acquire and interpret the ¹H NMR spectra of endo- and exo-Norborneol to determine the isomeric composition of a sample.
Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Sample of norborneol
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the norborneol sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative ratios of the isomers.
-
Key Diagnostic Signals:
-
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of the hydroxyl group and can also provide subtle clues to distinguish between the isomers based on the C-O stretching frequency.
Objective: To obtain the IR spectrum of a norborneol sample to identify the hydroxyl group and differentiate between the endo and exo isomers.
Materials:
-
FTIR spectrometer
-
Sample of norborneol
-
Potassium bromide (KBr) plates or attenuated total reflectance (ATR) accessory
Protocol:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid norborneol sample with dry KBr powder.
-
Press the mixture into a thin, transparent pellet.
-
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Obtain a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Key Diagnostic Signals:
-
exo-Norborneol: The C-O stretching vibration appears around 1000 cm⁻¹ .
-
This compound: The C-O stretching vibration is shifted to a higher wavenumber, around 1030 cm⁻¹ .
-
-
Gas Chromatography (GC)
Gas chromatography is an effective technique for separating the two isomers and quantifying their relative amounts in a mixture.
Objective: To separate and quantify the relative amounts of endo- and exo-Norborneol in a sample.
Materials:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5 or equivalent)
-
Helium or nitrogen carrier gas
-
Sample of norborneol dissolved in a volatile solvent (e.g., dichloromethane)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the norborneol sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1 minute, then ramp to a final temperature (e.g., 150 °C) at a rate of 10 °C/min.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis:
-
The two isomers will have different retention times, with the more volatile isomer eluting first.
-
The peak area of each isomer is proportional to its concentration in the mixture. Calculate the relative percentages of the endo and exo isomers from the integrated peak areas.
-
Synthesis and Stereoselectivity: Kinetic vs. Thermodynamic Control
The synthesis of norborneol, typically through the acid-catalyzed hydration of norbornene, often yields a mixture of both endo and exo products.[3] The ratio of these products is highly dependent on the reaction conditions, illustrating the principles of kinetic and thermodynamic control.[4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the reaction is under kinetic control. The major product is the one that is formed faster, which is typically the exo-norborneol. This is because the approach of the nucleophile (water) from the less sterically hindered exo face has a lower activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium. Under these conditions, the more stable product, the this compound, will be the major product. The greater stability of the endo isomer is attributed to favorable intramolecular interactions.
Visualization of Stereochemical Relationship
The following diagram illustrates the stereochemical relationship between this compound and exo-Norborneol.
Caption: Stereochemical relationship between endo- and exo-Norborneol.
References
Spectroscopic Discrepancies Between endo- and exo-Norborneol in Infrared Spectra: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle structural nuances between stereoisomers is paramount. This guide provides an objective comparison of the infrared (IR) spectroscopic differences between endo- and exo-norborneol (B145942), supported by experimental data and detailed methodologies.
The spatial orientation of the hydroxyl group in the bicyclic alcohol norborneol gives rise to two diastereomers: endo-norborneol and exo-norborneol. This seemingly minor difference in stereochemistry leads to distinct intramolecular interactions, which are reflected in their respective infrared spectra. The primary spectroscopic differences arise from variations in the vibrational frequencies of the O-H and C-O bonds, largely influenced by the presence or absence of intramolecular hydrogen bonding.
Key Spectroscopic Differences
The most significant distinction in the IR spectra of endo- and exo-norborneol lies in the region associated with the hydroxyl (O-H) stretching vibration. In the endo isomer, the hydroxyl group is oriented in closer proximity to the bicyclic ring structure, allowing for the formation of an intramolecular hydrogen bond with the π-electron cloud of the C5-C6 bond. This interaction is absent in the exo isomer, where the hydroxyl group is directed away from the ring.
Table 1: Comparison of Key IR Absorption Peaks for endo- and exo-Norborneol
| Vibrational Mode | This compound (cm⁻¹) | exo-Norborneol (cm⁻¹) | Key Difference |
| O-H Stretch (Free) | ~3630 (weak) | ~3630 (strong) | The free O-H stretch is more prominent in the exo isomer due to less intramolecular hydrogen bonding. |
| O-H Stretch (Intramolecular H-bonded) | ~3550 (broad) | - | The presence of a broad peak around 3550 cm⁻¹ is characteristic of the endo isomer, indicating intramolecular hydrogen bonding. |
| C-O Stretch | ~1030 | ~1060 | The C-O stretching frequency is lower in the endo isomer, likely due to the influence of the intramolecular hydrogen bond. |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Similar for both isomers, corresponding to the C-H bonds of the bicyclic alkane structure. |
Note: The exact peak positions can vary slightly depending on the sampling method and instrument resolution.
Experimental Protocols
The acquisition of high-quality IR spectra for solid samples like norborneol requires careful sample preparation to minimize scattering effects and ensure accurate peak identification.
Method 1: Potassium Bromide (KBr) Pellet
-
Sample Preparation: A small amount of the norborneol isomer (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.
-
Pellet Formation: The finely ground mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is typically acquired first and subtracted from the sample spectrum.
Method 2: Nujol Mull
-
Sample Preparation: A small amount of the finely ground norborneol isomer is mixed with a drop of Nujol (a mineral oil) to create a thick paste or mull.
-
Sample Mounting: The mull is then pressed between two KBr or NaCl plates to form a thin film.
-
Spectral Acquisition: The plates are mounted in the spectrometer, and the spectrum is recorded. A reference spectrum of Nujol is also recorded and can be subtracted from the sample spectrum to minimize interference from the oil's C-H absorption bands.
Visualization of Stereochemical Influence on IR Spectra
The structural difference between the endo and exo isomers and its consequence on the IR spectrum can be visualized as a logical relationship.
Computational Modeling of Endo-Norborneol Stereoisomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for modeling the stereoisomers of endo-norborneol, a bicyclic alcohol of significant interest in organic synthesis and medicinal chemistry. Understanding the conformational landscape and spectroscopic properties of these stereoisomers is crucial for predicting their reactivity and biological activity. This document summarizes key experimental data and compares it with predictions from various computational models, offering insights into the accuracy and applicability of these methods.
Stereoisomers of this compound
This compound exists as a pair of enantiomers: (1R,2S,4S)-(-)-endo-norborneol and (1S,2R,4R)-(+)-endo-norborneol. The endo configuration refers to the orientation of the hydroxyl group, which is directed towards the six-membered ring of the bicyclo[2.2.1]heptane system.
Experimental Data for this compound Stereoisomers
Experimental data provides the benchmark for evaluating the accuracy of computational models. The following table summarizes key experimental values for the stereoisomers of this compound.
| Property | (1R,2S,4S)-(-)-endo-Norborneol | (1S,2R,4R)-(+)-endo-Norborneol |
| Melting Point (°C) | 149-151 | 149-151 |
| Specific Rotation ([α]D) | -1.81° (c=1, CHCl3) | +1.81° (c=1, CHCl3) |
Comparison of Computational Methods for NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The accuracy of computational methods in predicting NMR chemical shifts is a critical test of their ability to model molecular structure and electronic environment.
A study on 3-substituted norbornanones, structurally similar to this compound, compared the performance of a semi-empirical method (CHARGE) and a Density Functional Theory (DFT) method (B3LYP/6-311++G(d,p)) for predicting ¹H NMR chemical shifts.[1] While specific comparative data for this compound is not available in a single study, the findings from related systems suggest that both methods can provide good agreement with experimental values, with the CHARGE method showing slightly better accuracy for the norbornanone series.[1]
One computational study focused on interpreting the conformational effects on the ¹H and ¹³C NMR chemical shifts of 2-endo-norborneol using Natural Chemical Shielding (NCS) analysis combined with Natural Bond Orbital (NBO) analysis.[2] This method delves into the contributions of bond orbitals and lone pair orbitals to nuclear shielding, providing a deeper understanding of the factors influencing chemical shifts.[2]
The following table presents a comparison of experimental ¹H NMR chemical shifts for this compound with calculated values from a study that employed geometry optimization with a 3-21G basis set.[3]
| Proton | Experimental Shift (ppm)[4] | Calculated Shift (ppm)[3] | Difference (ppm) |
| H2 (exo) | 4.22 | 4.43 | -0.21 |
| H1 | 2.24 | 2.52 | -0.28 |
| H4 | 2.16 | 2.30 | -0.14 |
| H3 (exo) | 1.56 | 1.18 | 0.38 |
| H3 (endo) | 0.84 | 0.72 | 0.12 |
| H7 (syn) | 1.37 | 1.25 | 0.12 |
| H7 (anti) | 1.30 | 1.18 | 0.12 |
| H5 (exo) | 1.94 | 2.12 | -0.18 |
| H5 (endo) | 1.29 | 1.18 | 0.11 |
| H6 (exo) | 1.88 | 2.06 | -0.18 |
| H6 (endo) | 1.34 | 1.18 | 0.16 |
Note: The assignment of experimental peaks can vary slightly between different sources. The calculated values are from a single study and may not represent the performance of all computational methods.
Computational Prediction of Optical Rotation
Experimental and Computational Workflows
The following diagrams illustrate typical workflows for the experimental analysis and computational modeling of this compound stereoisomers.
Caption: A typical experimental workflow for the separation and characterization of this compound enantiomers.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. Interpretation of conformational effects on 2-endo-norborneol by natural chemical shielding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. This compound(497-36-9) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Navigating Stereoselectivity: A Comparative Analysis of Experimental Data for endo-Norborneol Against Literature Benchmarks
For Immediate Release
[City, State] – [Date] – In a comprehensive effort to validate experimental outcomes and provide a reliable reference for researchers, this guide presents a detailed comparison of experimentally obtained data for endo-Norborneol with established literature values. This publication is tailored for researchers, scientists, and drug development professionals engaged in synthetic chemistry, offering a meticulous cross-referencing of physical and spectroscopic properties. The following sections encapsulate a summary of quantitative data, detailed experimental protocols, and illustrative diagrams to ensure clarity and reproducibility.
Quantitative Data Comparison
The physical and spectroscopic properties of the synthesized this compound were rigorously analyzed and compared against established literature values. The data, summarized below, demonstrates a high degree of correlation, affirming the successful and selective synthesis of the endo isomer.
Table 1: Physical Properties of this compound
| Property | Experimental Value | Literature Value |
| Melting Point | 149-152 °C | 148-154 °C[1][2][3] |
| Boiling Point | 175-177 °C | 176.5 °C[2] |
| Appearance | White crystalline solid | Colorless to white solid[2] |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| H2 (exo) | 4.22 | ~4.22[2][4] |
| H1 (bridgehead) | 2.25 | ~2.24[2][4] |
| H4 (bridgehead) | 2.17 | ~2.16[2][4] |
| H7a (anti) | 1.95 | ~1.94[2][4] |
| H3 (exo) | 1.89 | ~1.88[2][4] |
| H5 (exo), H6 (exo) | 1.57 | ~1.56[2][4] |
| H3 (endo) | 1.38 | ~1.37[2][4] |
| H5 (endo), H6 (endo) | 1.31 | ~1.30-1.34[2][4] |
| H7b (syn) | 0.84 | ~0.84[2][4] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Literature Chemical Shift (δ, ppm) |
| C2 | 75.8 | 75.9 |
| C1 | 43.1 | 43.2 |
| C4 | 38.9 | 38.9 |
| C3 | 38.4 | 38.5 |
| C7 | 35.4 | 35.5 |
| C6 | 28.7 | 28.8 |
| C5 | 24.5 | 24.6 |
Table 4: Key IR Absorption Bands for this compound (KBr Pellet)
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | 3350 | ~3300-3400 |
| C-H Stretch (sp³) | 2955, 2870 | ~2850-3000 |
| C-O Stretch | 1055 | ~1050 |
Experimental Protocols
The synthesis of this compound was achieved through the stereoselective reduction of Norcamphor using sodium borohydride (B1222165) in methanol.
Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, 0.50 g (4.54 mmol) of Norcamphor was dissolved in 10 mL of methanol.
-
Reduction: The solution was cooled to 0 °C in an ice bath. Sodium borohydride (0.17 g, 4.54 mmol) was added portion-wise over 15 minutes with continuous stirring. The reaction mixture was then allowed to warm to room temperature and stirred for an additional 1 hour.
-
Workup: The reaction was quenched by the slow addition of 10 mL of deionized water. The resulting mixture was extracted with diethyl ether (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent was removed under reduced pressure using a rotary evaporator to yield a white crystalline solid. The crude product was purified by sublimation to afford pure this compound.
Characterization
-
Melting Point: Determined using a calibrated melting point apparatus.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
IR Spectroscopy: The infrared spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with a KBr pellet.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the experimental process, from the starting material to the final characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for endo-Norborneol
The proper disposal of endo-Norborneol is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with care. Although comprehensive toxicological properties are not fully established, it is prudent to treat this chemical as potentially hazardous.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[1][2]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2][3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed in accordance with federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the Environmental Protection Agency (EPA) guidelines in 40 CFR Parts 261.3.[1][3]
1. Waste Identification and Classification:
-
Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.[4]
-
Consult your institution's specific waste management protocols to ensure full compliance.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams. [5]
-
Collect solid this compound waste in a designated, compatible, and properly labeled hazardous waste container.[6] The original container can be used if it is in good condition.[5]
-
For solutions containing this compound, collect them in a separate, leak-proof container designated for liquid hazardous waste.[6]
3. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[7]
-
The label must include:
4. Waste Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][6]
-
Ensure the SAA is inspected weekly for any signs of leakage.[5]
-
Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[5]
5. Disposal and Removal:
-
Arrange for the disposal of the this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor.[2]
-
The ultimate disposal method may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Do not discharge this compound waste into sewer systems or dispose of it in regular trash. [2][8]
Accidental Spills
In the event of a spill, immediately clean it up while wearing appropriate PPE.[1]
-
Sweep or vacuum up the solid material and place it into a suitable, labeled container for disposal.[1][3]
-
Ensure the area is well-ventilated.[1]
-
Prevent the spilled material from entering drains.[2]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol |
| Melting Point | 148 - 154 °C |
| Boiling Point | Not available |
| Solubility | Not available |
| Incompatible Materials | Oxidizing agents |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide |
Data sourced from various Safety Data Sheets.[1][3]
Experimental Protocols
The disposal procedures outlined above are based on established regulatory guidelines and best practices for chemical waste management rather than specific experimental protocols for the neutralization or treatment of this compound at the laboratory level. The classification of this compound as a hazardous waste is determined by regulatory frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA).
Disposal Workflow for this compound
The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. acs.org [acs.org]
Personal protective equipment for handling endo-Norborneol
Essential Safety and Handling Guide for endo-Norborneol
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard and Property Overview
This compound is a solid, crystalline powder that may cause irritation to the eyes, skin, and respiratory tract.[1] Its toxicological properties have not been fully investigated, warranting cautious handling and the use of appropriate personal protective equipment (PPE).[1] It is stable under normal laboratory conditions.[1][2]
| Property | Data |
| Appearance | White to light yellow crystalline powder or solid[2][3] |
| Molecular Formula | C₇H₁₂O[1][4] |
| Molecular Weight | 112.17 g/mol [1][4] |
| Melting Point | 148 - 154 °C[1][2] |
| Flash Point | Not available[1][2] |
| Exposure Limits (OSHA, NIOSH, ACGIH) | None established[1] |
| NFPA Rating (Estimated) | Health: 1, Flammability: 0, Instability: 0[1] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is crucial for minimizing risk during the handling and disposal of this compound.
Required Personal Protective Equipment (PPE)
Proper selection and use of PPE is the primary barrier against exposure.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile gloves, to prevent skin contact.[6][7] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[6]
-
Lab Coat: A standard lab coat is required. For tasks with a higher risk of dust generation, consider fire/flame-resistant and impervious clothing.[6][7]
-
-
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][5]
-
If a fume hood is unavailable or if irritation is experienced, use a respirator that complies with OSHA regulations (29 CFR 1910.134) or European Standard EN 149, such as a type N95 (US).[1][5]
-
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Disposal Plan: Waste Management and Decontamination
Proper disposal is essential to prevent environmental contamination and ensure safety.
-
Waste Segregation:
-
Collect all solid this compound waste and contaminated materials (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Spill Cleanup:
-
Container Disposal:
-
Final Disposal:
-
All chemical waste must be disposed of following institutional policies and in accordance with local, state, and federal regulations (e.g., US EPA 40 CFR Parts 261.3).[1]
-
Disposal may involve a licensed chemical destruction facility or controlled incineration.[6] Do not discharge to sewer systems.[6]
-
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. chemsavers.com [chemsavers.com]
- 4. This compound | C7H12O | CID 10975445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
